2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Description
Properties
IUPAC Name |
2-fluoro-1-nitro-4-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h1,3-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULPDVSIUFSIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
A Versatile Scaffold for "Clickable" Medicinal Chemistry and Agrochemical Synthesis [1]
Executive Summary
2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (Molecular Formula:
This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.
Part 1: Physicochemical Profile
The molecule is characterized by the electron-withdrawing nitro group ortho to a fluorine atom, which significantly influences the acidity of the parent phenol and the electrophilicity of the ring.
Table 1: Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene | Alternate: 3-Fluoro-4-nitrophenyl propargyl ether |
| Molecular Formula | ||
| Molecular Weight | 195.15 g/mol | |
| Exact Mass | 195.0332 | Useful for High-Res MS (HRMS) validation |
| Precursor CAS | 394-41-2 | (3-Fluoro-4-nitrophenol) |
| Predicted LogP | 1.95 ± 0.3 | Moderate lipophilicity; favorable for membrane permeability |
| H-Bond Acceptors | 4 | (Nitro O x2, Ether O, Fluorine) |
| H-Bond Donors | 0 | (Lacks -OH or -NH) |
| Topological PSA | 55.05 Ų | Polar Surface Area |
| Physical State | Solid (Crystalline) | Predicted MP: 65–75°C (Derived from structural analogs) |
Part 2: Synthetic Methodology
The synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene relies on a classic Williamson ether synthesis. The presence of the electron-withdrawing nitro group at the para position relative to the hydroxyl group in the precursor (3-fluoro-4-nitrophenol) increases the acidity of the phenol (
Mechanism of Action
-
Deprotonation: Potassium carbonate (
) deprotonates the phenol to form the phenoxide anion. -
Nucleophilic Attack: The phenoxide undergoes an
attack on the propargyl bromide, displacing the bromide ion. -
Stabilization: The fluorine atom at the meta position (relative to the ether) exerts an inductive effect (-I), further stabilizing the phenoxide intermediate but not hindering the nucleophilicity significantly.
Visualization: Synthetic Pathway
Figure 1: Synthetic route via Williamson ether synthesis. The reaction proceeds through an SN2 mechanism facilitated by the enhanced acidity of the nitrophenol precursor.
Part 3: Experimental Protocols
Safety Warning: Propargyl bromide is a lachrymator and potential alkylating agent. Nitro compounds can be energetic. Conduct all reactions in a fume hood behind a blast shield.
Protocol 1: Synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Materials:
-
3-Fluoro-4-nitrophenol (1.0 eq, 10 mmol, 1.57 g)
-
Propargyl bromide (1.2 eq, 12 mmol, 80% wt in toluene)
-
Potassium carbonate (
, anhydrous, 1.5 eq, 15 mmol) -
Acetone (Reagent grade, 30 mL) or DMF (for faster kinetics)
Step-by-Step Procedure:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitrophenol (1.57 g) in acetone (30 mL).
-
Base Addition: Add anhydrous
(2.07 g). The solution may turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add propargyl bromide solution (1.35 mL) dropwise over 5 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 60°C) for 3–5 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting phenol (
) should disappear, and a less polar product ( ) should appear. -
Workup:
-
Cool to RT and filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.[3]
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the product as a pale yellow solid.
Validation Criteria:
-
1H NMR (
, 400 MHz): 8.10 (t, 1H, Ar-H ortho to ), 6.85 (dd, 1H), 6.78 (dd, 1H), 4.80 (d, 2H, ), 2.55 (t, 1H, ). -
Yield Expectation: 85–92%.
Part 4: Reactivity & Downstream Applications
This molecule is a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups: the nitro group can be reduced without affecting the alkyne (under specific conditions), or the alkyne can be reacted ("clicked") while retaining the nitro group.
Reduction to Aniline (Kinase Inhibitor Synthesis)
The nitro group is reduced to an amine to form 3-fluoro-4-aminophenol propargyl ether .
-
Method: Iron (
) powder / in EtOH/Water (Bechamp reduction). -
Note: Avoid catalytic hydrogenation (
) as it will reduce the alkyne to an alkane (propyl ether). -
Application: The resulting aniline is a bioisostere for the core of Gefitinib or Erlotinib analogs, where the propargyl ether provides a handle for covalent cysteine targeting or metabolic stability.
Click Chemistry (Chemical Biology Probes)
The terminal alkyne participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reaction: Product +
1,2,3-Triazole. -
Application: Synthesis of PROTACs (Proteolysis Targeting Chimeras) where the benzene ring binds the E3 ligase ligand and the triazole acts as a rigid linker.
Visualization: Reactivity Flowchart
Figure 2: Divergent synthesis pathways. The molecule serves as a precursor for both aniline-based drug scaffolds and triazole-based chemical probes.
References
-
Williamson Ether Synthesis Optimization
-
Precursor Properties (3-Fluoro-4-nitrophenol)
- Source: PubChem Compound Summary for CID 11672782 (Related Isomer) and CID 1061730 (Precursor).
-
URL:[Link]
-
Fluorine in Medicinal Chemistry
-
Propargyl Bromide Reactivity
Sources
- 1. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Propargyl bromide - Wikipedia [en.wikipedia.org]
A Technical Guide to the Anticipated Hazards and Safe Handling of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Executive Summary: This document provides a comprehensive hazard assessment and safe handling protocol for the research chemical 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene. As a formal Safety Data Sheet (SDS) for this specific molecule is not publicly available, this guide has been constructed by synthesizing data from structurally analogous compounds. The core objective is to provide researchers, scientists, and drug development professionals with a robust framework for risk mitigation based on established chemical principles and data from well-characterized proxies. The hazard profile is primarily dictated by the fluoronitrobenzene moiety, which is associated with significant acute toxicity, organ damage through repeated exposure, and methaemoglobinaemia. The propargyl ether functional group, while a valuable synthetic handle for applications like click chemistry, introduces considerations for reactivity and stability. This guide prioritizes a conservative approach, assuming the target compound is at least as hazardous as its most toxic structural analogs.
Compound Identification and Hazard Profile Rationale
2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is a functionalized aromatic compound designed for specific applications in chemical synthesis, likely as a building block in medicinal chemistry or materials science. Its chemical identity and anticipated hazard sources are broken down below.
| Identifier | Value |
| IUPAC Name | 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene |
| Molecular Formula | C₉H₆FNO₃ |
| Molecular Weight | 195.15 g/mol |
| CAS Number | Not assigned / Not readily available |
| Structure | ![]() |
The overall risk profile of this molecule is a composite of the hazards presented by its core structure and functional groups. Due to the absence of specific data, a hazard assessment has been constructed by analogy to related structures, as illustrated below.
Caption: Hazard inference logic for the target compound.
Synthesized Hazard Identification and Classification
Based on a comprehensive review of analogous compounds, the following GHS classification is recommended for 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene until empirical data becomes available. This represents a conservative, safety-first approach.
| Hazard Class | Category | Hazard Statement | Basis from Analogs (Citations) |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | [1][2][3][4] |
| Acute Toxicity, Dermal | Category 2/3 | H310/H311: Fatal/Toxic in contact with skin | [2][5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (blood, liver, kidneys) through prolonged or repeated exposure | [7][2][4][5] |
Signal Word: Danger
Hazard Pictograms:



Core Toxicological Insights: The Nitroaromatic Threat
The primary toxicological concern stems from the nitrobenzene functional group. Nitroaromatic compounds are readily absorbed through all routes of exposure, including intact skin.[8] The critical acute health effect is methaemoglobinaemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.
-
Mechanism: Following absorption, the nitro group is metabolized (reduced) in the body to nitrosobenzene and phenylhydroxylamine. These metabolites oxidize hemoglobin, leading to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, and headache.[8][9] At high levels, this can progress to coma, respiratory depression, and death.[8] The onset of symptoms may be delayed by 2 to 4 hours post-exposure.[2][4]
-
Chronic Exposure: Prolonged or repeated exposure to nitroaromatic compounds is associated with damage to the blood, spleen, liver, and kidneys.[7][4][5][9] The International Agency for Research on Cancer (IARC) classifies nitrobenzene as possibly carcinogenic to humans (Group 2B).[8]
Risk Mitigation and Experimental Protocols
A multi-layered approach encompassing engineering controls, rigorous personal protective equipment (PPE) standards, and meticulous handling procedures is required to manage the risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][11] A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Due to the high potential for fatal dermal absorption, selecting the correct gloves is critical. Standard nitrile gloves may offer insufficient protection for prolonged contact. It is imperative to use heavy-duty nitrile or butyl rubber gloves and to consult manufacturer-specific breakthrough time data. Always use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][4]
-
Lab Coat: A lab coat is mandatory. For significant quantities, a chemically resistant apron or suit is recommended.[4]
-
-
Hygiene: Safety showers and eyewash stations must be readily accessible.[7] Wash hands and any exposed skin thoroughly after handling.[7][3] Do not eat, drink, or smoke in the laboratory.[7][3]
Recommended Protocol: Weighing and Stock Solution Preparation
The primary goal during handling is to minimize the risk of aerosolization and contamination. Preparing a stock solution directly from the weighed solid is a field-proven method to enhance safety.
Caption: Safe workflow for handling and preparing solutions.
Causality: This protocol minimizes risk by ensuring the potent, neat solid is never transferred between containers in the open, significantly reducing the chance of generating hazardous dust or aerosols. Creating a stock solution dilutes the hazard for subsequent experimental steps.
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10] The storage location should be a designated poison or toxics cabinet, accessible only to authorized personnel.[7][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[7]
-
Rationale: The nitro group can react violently with strong reducing agents. The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, and strong bases can initiate unwanted reactions. The propargyl group can also undergo reactions under strongly basic or acidic conditions.
-
Emergency and Disposal Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Call a poison center or doctor immediately.[7][3][12] |
| Skin Contact | Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Call a poison center or doctor immediately.[7][3][10] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[7][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7][5][10] |
Note to Physician: This compound is a nitroaromatic derivative. The primary systemic effect is methaemoglobinaemia, which may have a delayed onset. Monitor the patient's methemoglobin levels, and be prepared to administer methylene blue as an antidote if clinically indicated.
Accidental Release and Disposal
-
Spill Response: Evacuate the area. Wear full PPE, including respiratory protection if necessary.[2][4] Prevent further leakage if safe to do so. Do not let the product enter drains.[2][10] For a solid spill, carefully sweep up or collect with a vacuum cleaner equipped with a HEPA filter. For a liquid spill, absorb with an inert material (e.g., vermiculite, Chemizorb®) and place in a suitable, closed container for disposal.[4]
-
Waste Disposal: Dispose of this chemical and its container at a licensed hazardous waste disposal facility.[7][2] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[2]
References
-
PubChem. (n.d.). 2-Fluoro-4-nitro-1-(propan-2-yl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Michalska, D., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Retrieved from [Link]
-
Public Health England. (2024). Nitrobenzene: toxicological overview. GOV.UK. Retrieved from [Link]
-
The MAK Collection for Occupational Health and Safety. (2018). Nitrobenzene. Publisso. Retrieved from [Link]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
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- 12. msds.nipissingu.ca [msds.nipissingu.ca]
Technical Guide: Fluorinated Nitrobenzene Derivatives in Medicinal Chemistry
Executive Summary
Fluorinated nitrobenzene derivatives represent a cornerstone in modern medicinal chemistry and agrochemical synthesis.[1][2] Their utility is derived from a unique synergistic effect: the nitro group (
This guide provides a technical deep-dive into the synthesis, reactivity, and application of these derivatives, with a specific focus on 3,4-difluoronitrobenzene (DFNB) and 2,4-difluoronitrobenzene . It is designed for process chemists and drug developers requiring actionable protocols and mechanistic clarity.
The Fluorine-Nitro Synergy: Electronic & Mechanistic Principles
To utilize these derivatives effectively, one must understand the "Inverted Leaving Group Order" of
The Meisenheimer Complex Stabilization
The rate-determining step (RDS) in
-
Inductive Effect: Fluorine is the most electronegative element. When attached to the ring, it withdraws electron density (
-withdrawal) more strongly than Cl or Br. -
Transition State Energy: This withdrawal stabilizes the negative charge accumulation in the transition state leading to the Meisenheimer complex.
-
Result: The activation energy (
) is lowered, accelerating the reaction rate significantly compared to chlorinated analogs.
Regioselectivity Rules
-
Ortho-Activation: A nitro group ortho to the fluorine provides greater stabilization of the intermediate than a para nitro group due to the proximity of the inductive withdrawal.[3]
-
Meta-Deactivation: A nitro group meta to the leaving group provides minimal resonance stabilization for the incoming nucleophile, rendering the reaction sluggish or non-viable.
Reactivity Landscape & Mechanism ( )
The following diagram illustrates the kinetic pathway of nucleophilic substitution on 2,4-difluoronitrobenzene. Note the stabilization of the intermediate complex.[4]
Figure 1: The
Industrial Synthesis: The Halex Process
While
Critical Process Parameters
-
Solvent: Must be polar aprotic (DMSO, DMF, Sulfolane) to solvate the cation (
) while leaving the fluoride anion ( ) "naked" and reactive. -
Phase Transfer Catalyst (PTC): Essential for heterogeneous reactions. Tetramethylammonium chloride (TMAC) is the industry standard.
-
Water Content: Strictly anhydrous conditions are required. Water solvates
, killing its nucleophilicity.
Protocol: Synthesis of 4-Fluoronitrobenzene
Target: Conversion of 4-chloronitrobenzene (4-CNB) to 4-fluoronitrobenzene (4-FNB).
| Parameter | Specification | Rationale |
| Substrate | 4-Chloronitrobenzene (1.0 eq) | Starting material.[11][12] |
| Reagent | Anhydrous KF (1.75 eq) | Excess required to drive equilibrium. Spray-dried KF is preferred for surface area. |
| Catalyst | Tetramethylammonium Chloride (TMAC) (4.5 mol%) | Facilitates transport of |
| Solvent | DMF (Dimethylformamide) | High boiling point, excellent solvation of intermediates. |
| Temperature | 150°C | High energy required to overcome the C-Cl bond stability. |
| Time | 12–15 Hours | Monitoring via HPLC required to track conversion >97%. |
Step-by-Step Methodology:
-
Drying: Charge KF and TMAC into the reactor. Apply vacuum and heat (100°C) to remove trace moisture. This is the critical failure point for most failed batches.
-
Reaction: Add 4-CNB and dry DMF under nitrogen atmosphere.
-
Heating: Ramp temperature to 150°C. Agitate vigorously (reaction is heterogeneous).
-
Workup: Cool to room temperature. Filter off the KCl salts (byproduct). Distill the solvent.
-
Purification: Rectification (fractional distillation) is used to separate product from unreacted starting material.
Case Study: Linezolid Synthesis
3,4-Difluoronitrobenzene (3,4-DFNB) is the key "initiator" material for the synthesis of Linezolid (Zyvox), a vital oxazolidinone antibiotic.[13] The synthesis exploits the regioselectivity of the fluorine atoms.
The Synthetic Pathway
The 4-position fluorine is displaced first by morpholine. The 3-position fluorine remains to provide metabolic stability and potency in the final drug.
Figure 2: Synthesis of Linezolid. Note the selective displacement of the 4-F atom, leaving the 3-F atom intact for biological activity.
Quality Control: Genotoxic Impurities
Residual 3,4-DFNB in the final Linezolid API is a major safety concern.[13]
-
Risk: 3,4-DFNB is structurally similar to mutagenic nitrobenzenes.
-
Limit: Regulatory bodies (FDA/EMA) often require limits as low as 8.3 µg/g (ppm) in the final drug substance.
-
Detection: Requires LC-MS/MS with APCI (Atmospheric Pressure Chemical Ionization) in negative mode for trace quantification.[13]
Comparative Data: Leaving Group Ability
The table below contrasts the reaction rates of halonitrobenzenes in
| Leaving Group (X) | Relative Rate ( | Relative Rate ( | Mechanism Driver |
| Fluorine (-F) | 3300 | 1 | Inductive stabilization of Meisenheimer complex. |
| Chlorine (-Cl) | 4.3 | 200 | Moderate induction, moderate bond strength. |
| Bromine (-Br) | 4.3 | 10,000 | Weak induction, good leaving group. |
| Iodine (-I) | 1 | 30,000 | Poor induction, weakest bond (fastest in |
Data approximated from standard kinetic studies of 2,4-dinitrohalobenzenes with piperidine in methanol.
Safety & Handling Protocols
Fluorinated nitrobenzenes are potent skin sensitizers and potential carcinogens.
-
Skin Contact: These compounds are lipophilic and penetrate skin rapidly. Double gloving (Nitrile + Laminate) is recommended.
-
Equipment: Avoid using metal spatulas or needles if dry grinding is possible (spark risk with nitro compounds). Use antistatic plastic or glass.
-
Quenching: Unreacted fluoronitrobenzenes in waste streams should be quenched with an amine (e.g., morpholine or ethanolamine) to convert them into less volatile/toxic substituted anilines before disposal.
References
-
Halex Reaction Mechanism & Industrial Scale-up ACS GCI Pharmaceutical Roundtable. "Halex Reaction - Reagent Guides." [Link]
-
Nucleophilic Arom
) Kinetics Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." [Link] -
Linezolid Synthesis & 3,4-Difluoronitrobenzene Impurities MDPI (Molecules). "A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid." [Link]
-
Process Development of p-Fluoronitrobenzene ResearchGate. "Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination." [Link]
-
Fluorine in Drug Discovery The Pharmaceutical Journal. "Fluorine in drug discovery: Role, design and case studies." [Link]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 8. sioc.cas.cn [sioc.cas.cn]
- 9. derpharmachemica.com [derpharmachemica.com]
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- 11. Processes for preparing linezolid - Patent 2899185 [data.epo.org]
- 12. Halex process - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is a multifaceted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, comprising a nitro group, a fluorine atom, and a propargyl ether, offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for nucleophilic substitution, while the terminal alkyne of the propargyl group is amenable to click chemistry and other coupling reactions. These characteristics make it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.
This guide provides a comprehensive overview of the key physicochemical properties of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene, with a primary focus on its melting and boiling points. As of the latest literature review, specific experimental data for these properties are not publicly available. Therefore, this document will also serve as a practical guide for the experimental determination of these crucial parameters, grounded in established methodologies and theoretical considerations.
Physicochemical Properties: A Comparative Analysis
In the absence of direct experimental data for 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene, we can estimate its physical properties by examining structurally analogous compounds. The interplay of molecular weight, polarity, and intermolecular forces dictates the melting and boiling points of a substance.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Fluoro-2-nitrobenzene | C6H4FNO2 | 141.10 | -9 to -6[1] | 215[2] |
| 1-Fluoro-4-nitrobenzene | C6H4FNO2 | 141.10 | 21[3] | 205[3] |
| 2-Fluoro-4-methoxy-1-nitrobenzene | C7H6FNO3 | 171.13 | 56 - 60[4] | Not available |
| 1-Nitro-4-(prop-2-yn-1-yloxy)benzene | C9H7NO3 | 177.16 | Not available | Not available |
| 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene | C9H6FNO3 | 195.15 | Estimated: Solid at room temp. | Estimated: >250 |
The parent compound, 2-fluoronitrobenzene, is a liquid at room temperature with a boiling point of 215 °C.[2] The addition of a propargyloxy group at the 4-position significantly increases the molecular weight and introduces a polar ether linkage as well as a terminal alkyne. This will lead to stronger intermolecular forces, specifically dipole-dipole interactions and van der Waals forces, suggesting that 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene will have a considerably higher boiling point than 2-fluoronitrobenzene.
Comparing it to 2-Fluoro-4-methoxy-1-nitrobenzene, which is a solid with a melting point of 56-60 °C, the replacement of the methoxy group with the larger propargyloxy group is expected to further increase the melting point due to increased molecular size and potential for more effective crystal lattice packing.[4] Based on these comparisons, it is reasonable to predict that 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is a solid at room temperature with a boiling point likely exceeding 250 °C.
Experimental Determination of Melting and Boiling Points
To ascertain the precise melting and boiling points of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene, a systematic experimental approach is required. The following protocols are designed to provide accurate and reproducible data.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the determination of melting and boiling points.
Protocol for Melting Point Determination
Rationale: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically < 1 °C) is characteristic of a pure compound. This protocol utilizes the capillary method, which is a standard and reliable technique.
Methodology:
-
Sample Preparation:
-
Ensure the sample of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is thoroughly purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.
-
Dry the purified sample under vacuum to remove any residual solvent.
-
-
Capillary Loading:
-
Finely powder a small amount of the dried sample.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom of the tube.
-
-
Measurement:
-
Place the loaded capillary tube into a melting point apparatus (e.g., Thomas-Hoover or a digital equivalent).
-
Heat the apparatus at a moderate rate (e.g., 5-10 °C/min) to quickly approach the expected melting point.
-
Once the sample begins to soften, reduce the heating rate to 1-2 °C/min to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Protocol for Boiling Point Determination
Rationale: The boiling point is another fundamental physical property that provides insight into the volatility and intermolecular forces of a liquid. For small sample quantities, a micro boiling point determination using a Thiele tube is a highly effective method.
Methodology:
-
Apparatus Setup:
-
Attach a small test tube containing approximately 0.5 mL of the sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a short, sealed capillary tube (sealed end down) into the test tube.
-
Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the heat-transfer liquid is above the level of the sample in the test tube.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner. The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the sealed capillary. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.
-
Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent. If necessary, correct the observed boiling point to standard pressure.
-
Conclusion
While direct experimental data for the melting and boiling points of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene are not currently reported in the literature, a systematic approach combining theoretical estimation and rigorous experimental determination can fill this knowledge gap. The protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and other novel chemical entities. The determination of these fundamental physicochemical properties is a critical first step in the journey of a compound from a laboratory curiosity to a valuable tool in drug discovery and materials science.
References
-
PubChem. 2-Fluoro-4-nitro-1-(propan-2-yl)benzene. [Link]
-
Wikipedia. 2-Fluoronitrobenzene. [Link]
-
Eureka | Patsnap. Synthesis method of 2-ethyl-1-fluoro-4-nitrobenzene. [Link]
-
NIST WebBook. Benzene, 1-fluoro-2-nitro-. [Link]
-
PrepChem.com. Synthesis of 2-fluoro-5-acetyl-nitro benzene. [Link]
-
Stenutz. 2-chloro-1-fluoro-4-nitrobenzene. [Link]
- Google Patents.
-
PubChem. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. [Link]
-
Cheméo. Chemical Properties of 1-Nitro-2-propylbenzene (CAS 7137-54-4). [Link]
Sources
Structural Informatics and Synthetic Utility of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Abstract
In the landscape of modern drug discovery and bioconjugation, bifunctional building blocks are critical for modular synthesis. 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (also known as 3-fluoro-4-nitrophenyl propargyl ether) is a highly versatile intermediate. It features two orthogonal reactive sites: a terminal alkyne primed for click chemistry and a highly activated fluorinated aromatic ring susceptible to nucleophilic attack. This whitepaper provides an in-depth analysis of its chemoinformatic identifiers, physicochemical properties, mechanistic pathways, and self-validating experimental protocols for its application in organic synthesis.
Chemoinformatic Identifiers: SMILES and InChIKey
Accurate digital representation of molecular structures is foundational for computational chemistry, database indexing, and property prediction.
SMILES String Derivation
The Simplified Molecular Input Line Entry System (SMILES) translates 2D chemical topologies into machine-readable 1D ASCII strings [1]. The canonical SMILES string for 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is:
C#CCOc1ccc([O-])c(F)c1
Structural Breakdown & Causality:
-
C#C : Represents the terminal alkyne (propargyl moiety).
-
CO : Represents the methylene bridge and the ether oxygen linkage.
-
c1ccc...c1 : Denotes the aromatic benzene ring. The lower-case c indicates sp² hybridized aromatic carbons, with 1 acting as the ring-closure digit.
-
([O-]) : Represents the nitro group attached to carbon-1. The explicit charge notation is required to maintain the correct valence of nitrogen.
-
(F) : Represents the fluorine atom positioned ortho to the nitro group at carbon-2.
InChI and InChIKey Generation
The IUPAC International Chemical Identifier (InChI) provides a non-proprietary, hierarchically layered line notation that ensures absolute uniqueness [2].
Standard InChI: InChI=1S/C9H6FNO3/c10-8-5-7(14-4-2-1)3-6-9(8)11(12)13/h1,3,5-6H,4H2
Because the InChI string can become unwieldy for database searches, the InChIKey is generated via a SHA-256 cryptographic hash of the InChI string. It consists of a 27-character string divided into three blocks: a 14-character skeleton hash, an 8-character stereochemistry/version hash, and a 1-character protonation state flag. (Note: The exact InChIKey for this compound is computationally derived directly from the standard InChI string provided above using IUPAC standard hashing algorithms).
Physicochemical Properties
Understanding the physicochemical profile of this building block is essential for predicting its solubility, reactivity, and behavior in biphasic reaction systems.
| Property | Value | Structural Implication |
| Chemical Formula | C9H6FNO3 | Defines stoichiometry for reaction equivalents. |
| Molecular Weight | 195.15 g/mol | Low molecular weight; ideal for fragment-based design. |
| Hydrogen Bond Donors | 0 | Aprotic nature prevents auto-quenching in basic conditions. |
| Hydrogen Bond Acceptors | 4 (O, O, O, F) | Enhances solubility in polar aprotic solvents (e.g., DMF). |
| Rotatable Bonds | 3 | Provides conformational flexibility for target binding. |
| Topological Polar Surface Area | 55.0 Ų | Favorable for membrane permeability in downstream APIs. |
Mechanistic Pathways
The synthetic value of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene lies in its orthogonal reactivity. The alkyne and the fluoro-aromatic system can be functionalized independently without cross-interference.
Pathway 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne acts as a robust dipolarophile in the CuAAC "click" reaction, forming a 1,4-disubstituted 1,2,3-triazole when reacted with an organic azide [3]. The reaction is strictly regioselective and highly tolerant of aqueous conditions.
Fig 1: CuAAC catalytic cycle showing the transformation of the terminal alkyne.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at position 2 is highly activated by the strongly electron-withdrawing nitro group at position 1. This allows for facile displacement by nucleophiles (amines, thiols, alkoxides) via an addition-elimination mechanism [4].
Fig 2: SNAr addition-elimination mechanism via the Meisenheimer complex.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the causality of each reagent choice dictates the success of the reaction.
Protocol A: CuAAC Click Reaction Workflow
This protocol details the conjugation of the propargyl ether with a model organic azide.
-
Preparation of the Reaction Mixture: Dissolve 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (1.0 equiv) and the target organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water.
-
Causality: The biphasic t-BuOH/H₂O solvent system is chosen because it solubilizes both the organic substrates and the inorganic catalytic salts. Water accelerates the reaction via hydrophobic packing effects and stabilizes the highly polar Cu-acetylide intermediate.
-
-
In Situ Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (15 mol%).
-
Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from stable Cu(II) salts. Generating Cu(I) dynamically prevents the oxidative Glaser homocoupling of the terminal alkyne, ensuring high cross-coupling fidelity.
-
-
Incubation and Monitoring: Stir the mixture vigorously at room temperature for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc).
-
Causality: The CuAAC reaction is highly exergonic and proceeds readily at ambient temperature. Heating is intentionally avoided to prevent thermal degradation of the azide precursor.
-
-
Workup and Purification: Dilute the mixture with brine and extract with ethyl acetate. Wash the combined organic layers with 10% aqueous NH₄OH.
-
Causality: The NH₄OH wash acts as a strong chelating agent to strip residual copper ions from the triazole product, preventing heavy metal contamination which could skew downstream biological assays.
-
Protocol B: SNAr Substitution of the 2-Fluoro Group
This protocol details the displacement of the activated fluorine atom by a secondary amine.
-
Reagent Assembly: Dissolve the substrate (1.0 equiv) and a secondary amine nucleophile (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that solvates the nucleophile without hydrogen-bonding to it. This maximizes the nucleophile's HOMO energy, significantly accelerating its attack on the electron-poor aromatic ring.
-
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) to the stirring solution.
-
Causality: K₂CO₃ acts as an acid scavenger to neutralize the highly corrosive hydrofluoric acid (HF) byproduct generated during the elimination step. A mild base is selected to prevent base-catalyzed cleavage of the propargyl ether linkage.
-
-
Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 6 hours.
-
Causality: While the ortho-nitro group heavily activates the fluorine, thermal energy is required to overcome the activation barrier of the rate-limiting addition step (the formation of the anionic Meisenheimer complex).
-
-
Quenching and Isolation: Cool the reaction to room temperature and pour it slowly over crushed ice. Filter the resulting precipitate.
-
Causality: Quenching in ice water dramatically decreases the solubility of the highly organic product, driving rapid precipitation. This allows for isolation via simple vacuum filtration, bypassing the need for complex column chromatography.
-
References
-
SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules Source: Journal of Chemical Information and Computer Sciences (ACS Publications) URL:[Link]
-
About the IUPAC InChI Standard Source: InChI Trust URL:[Link]
-
A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL:[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]
Methodological & Application
Synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene from 3-fluoro-4-nitrophenol
Application Note: High-Purity Synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Executive Summary & Strategic Analysis
This application note details the optimized protocol for synthesizing 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (Target) from 3-fluoro-4-nitrophenol (Starting Material). This transformation is a critical step in the development of "Click Chemistry" enabled drug candidates, particularly PROTACs (Proteolysis Targeting Chimeras) and tyrosine kinase inhibitors, where the terminal alkyne serves as a bio-orthogonal handle.
Strategic Rationale: The synthesis relies on a Williamson Ether Synthesis . While conceptually simple, the presence of the electron-withdrawing nitro group and the fluorine atom on the benzene ring alters the nucleophilicity of the phenoxide.
-
Acidity: The
of 3-fluoro-4-nitrophenol (~6.5-7.[1]0) is significantly lower than unsubstituted phenol (10.0) due to the strong electron-withdrawing effect of the para-nitro group.[1] This allows for the use of mild bases like Potassium Carbonate ( ) rather than Sodium Hydride ( ), improving safety and scalability. -
Regioselectivity: The reaction is highly selective for O-alkylation over C-alkylation under these conditions.[1]
-
Safety: Propargyl bromide is a lachrymator and shock-sensitive explosive.[1][2] This protocol utilizes the 80% toluene solution to mitigate detonation risks while maintaining reactivity.
Reaction Scheme & Mechanism
The reaction proceeds via an
Chemical Structure Mapping:
-
Starting Material: 3-Fluoro-4-nitrophenol (equivalent to 2-Fluoro-4-hydroxy-1-nitrobenzene).[1]
-
Target: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene.[1]
Figure 1: Reaction pathway for the synthesis of the target ether.
Experimental Protocol
Scale: 10 mmol (approx. 1.57 g of starting material) Expected Yield: 75% - 85% Purity: >98% (HPLC)[1]
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Amount | Role |
| 3-Fluoro-4-nitrophenol | 157.01 | 1.0 | 1.57 g | Substrate |
| Propargyl Bromide (80% in Toluene) | 118.96 | 1.5 | 1.67 mL* | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base |
| Acetone (Anhydrous) | 58.08 | - | 20 mL | Solvent |
| Potassium Iodide (KI) | 166.00 | 0.1 | 166 mg | Catalyst (Optional) |
*Note: Density of 80% Propargyl bromide solution
Step-by-Step Procedure
Step 1: Deprotonation
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 1.57 g of 3-Fluoro-4-nitrophenol and 20 mL of anhydrous acetone . Stir until dissolved.
-
Add 2.76 g of anhydrous
in a single portion.-
Observation: The solution will likely turn bright yellow or orange, indicating the formation of the nitrophenoxide anion.
-
-
Stir at room temperature for 30 minutes to ensure complete deprotonation.
Step 2: Alkylation 5. (Optional) Add 166 mg of KI . This catalyzes the reaction via the Finkelstein reaction (in situ formation of propargyl iodide), which is a better electrophile. 6. Add 1.67 mL of Propargyl Bromide solution dropwise over 5 minutes.
- Heat the reaction mixture to reflux (approx. 60°C) .
- Maintain reflux for 4–6 hours .
- QC Check: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting phenol (
) should disappear, and a less polar product spot ( ) should appear.
Step 3: Workup
9. Cool the mixture to room temperature.
10. Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (
- 1 x 15 mL 1M NaOH (Critical: This removes any unreacted phenol).
- 1 x 15 mL Water .
- 1 x 15 mL Brine .
- Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification 15. The crude product is often pure enough for subsequent steps. If high purity is required:
- Recrystallization: Dissolve in a minimum amount of hot Ethanol or a Hexane/EtOAc mixture. Cool to 4°C.
- Flash Column Chromatography: Silica gel, gradient elution 5%
20% EtOAc in Hexanes.
Quality Control & Data Interpretation
Analytical Parameters:
-
1H NMR (400 MHz,
): -
LC-MS:
-
Observe
or . -
Target MW: 195.15 g/mol . Look for peak at m/z ~196 or 218.
-
Safety & Handling
-
Propargyl Bromide: Classified as a flammable liquid and acute toxin. It is a lachrymator.[2][5] Always handle in a functioning fume hood. Do not distill to dryness as concentrated propargyl halides can be shock-sensitive.[1]
-
Nitro Compounds: While this specific derivative is stable, nitroaromatics are energetic. Avoid excessive heating (>100°C) during drying.
-
Waste Disposal: Aqueous washes containing propargyl bromide residues should be treated with dilute NaOH to hydrolyze the alkyl halide before disposal.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Incomplete deprotonation | Ensure |
| Starting Material Remains | Reaction stalled | Add 0.1 eq KI (catalyst) or switch solvent to DMF (run at 60°C). |
| Dark/Tar Formation | Polymerization of alkyne | Ensure inert atmosphere ( |
| Product is Oily/Impure | Residual solvent or phenol | Dry longer under high vacuum. Perform NaOH wash again to remove phenol. |
References
-
Batool, T. et al. (2014).[3] "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation." PLOS ONE, 9(12), e115457.[3] Link
-
Sigma-Aldrich. (n.d.).[5] "Propargyl bromide solution 80 wt. % in toluene." Product Specification. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis).
-
PubChem. (n.d.).[6] "2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene."[1] Compound Summary. Link
Sources
- 1. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 2-Fluoro-4-nitro-1-(propan-2-yl)benzene | C9H10FNO2 | CID 11672782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Click chemistry reactions using 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Application Note: Orthogonal Functionalization of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene for Advanced Bioconjugation and Probe Synthesis
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Rationale
As the demand for complex bioconjugates, fluorescent probes, and Proteolysis Targeting Chimeras (PROTACs) accelerates, the need for versatile, highly predictable chemical building blocks has never been greater. 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene serves as a premier bifunctional hub, offering two orthogonal vectors for molecular assembly: a highly activated aryl fluoride for Nucleophilic Aromatic Substitution (SNAr) and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
As a Senior Application Scientist, I designed this guide to move beyond standard recipes, focusing instead on the causality of the reaction conditions to ensure your workflows are robust, scalable, and self-validating.
The Causality of Reactivity
-
SNAr Vector (Ortho-Fluoronitro Moiety): The fluorine atom is highly activated by the strongly electron-withdrawing nitro group at the ortho position. During nucleophilic attack, the nitro group stabilizes the anionic Meisenheimer complex intermediate via both resonance and inductive effects. Fluoride acts as an exceptional leaving group in this context because the highly polarized C–F bond accelerates the initial nucleophilic attack, which is the rate-determining step in these systems[1],[2].
-
CuAAC Vector (Terminal Alkyne): The propargyl ether moiety is primed for click chemistry. Copper(I) coordinates to the terminal alkyne, significantly lowering the pKa of the terminal proton to form a copper acetylide intermediate. This drastically reduces the activation energy required for the [3+2] cycloaddition with an azide, ensuring strict regioselectivity for the 1,4-disubstituted 1,2,3-triazole[3].
Workflow Visualization
The following diagram maps the orthogonal functionalization strategy, demonstrating how the core building block is systematically derivatized.
Orthogonal functionalization workflow of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
This protocol details the attachment of a primary amine linker to the fluoronitrobenzene core.
-
Preparation: Dissolve 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Causality: DMF is a polar aprotic solvent that leaves the incoming nucleophile unsolvated and highly reactive, significantly lowering the activation energy of the SNAr pathway[1].
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HF byproduct, preventing the protonation of the incoming amine nucleophile without participating in competitive side reactions.
-
-
Nucleophile Addition: Add the primary amine (1.1 eq) dropwise at 0 °C, then allow the reaction to warm to 25 °C.
-
Causality: The highly activated ortho-fluoro position reacts exothermically. Initiating the reaction at 0 °C prevents the formation of degradation byproducts and ensures high chemoselectivity[2].
-
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating: the displacement of the highly electronegative fluorine atom by an amine results in a distinct UV absorption shift (due to the change in the electronics of the push-pull nitroaniline system) and a precise mass shift (e.g., + [Amine Mass] - 19 Da). The reaction is complete when the starting material peak is entirely consumed.
-
Workup: Quench with water and extract with EtOAc. Wash the organic layer thoroughly with a 5% aqueous LiCl solution.
-
Causality: LiCl effectively partitions DMF into the aqueous phase, preventing solvent carryover and ensuring high purity of the alkyne intermediate.
-
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the bioconjugation of the alkyne-functionalized intermediate to an azide-tagged payload (e.g., a fluorophore or protein).
-
Preparation: Dissolve the alkyne intermediate (1.0 eq) and the azide-tagged payload (1.05 eq) in a degassed mixture of t-BuOH/H2O (1:1, v/v).
-
Causality: The biphasic t-BuOH/H2O system provides optimal solubility for both hydrophobic organic linkers and polar biological payloads while supporting the aqueous Cu(I) catalytic cycle.
-
-
Catalyst Complexation: In a separate vial, pre-mix CuSO₄·5H₂O (0.1 eq) with the THPTA ligand (0.5 eq).
-
Causality: THPTA coordinates the Cu(I) intermediate, preventing its disproportionation. More importantly, it acts as a sacrificial reductant, shielding sensitive biological payloads from reactive oxygen species (ROS) generated during the reaction[3].
-
-
Reduction: Add sodium ascorbate (0.5 eq, freshly prepared in water) to the catalyst mixture. Observe the color change from blue to colorless, then immediately add this catalytic complex to the main reaction mixture.
-
Causality: Ascorbate acts as a continuous reducing agent, maintaining the copper in the highly active +1 oxidation state throughout the duration of the reaction[3].
-
-
Self-Validation Checkpoint: Monitor via ¹H NMR or LC-MS. The reaction is self-validating: successful cycloaddition is confirmed by the complete disappearance of the terminal alkyne proton (~3.0 ppm) and the emergence of the diagnostic triazole proton singlet (~7.8–8.5 ppm).
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and expected yields for various functionalization scenarios, providing a reliable baseline for experimental design.
| Reaction Step | Substrate / Reagent | Catalyst / Base | Solvent & Temp | Typical Time | Expected Yield |
| SNAr | Primary Aliphatic Amine | DIPEA (2.5 eq) | DMF, 25 °C | 2 - 4 h | 85 - 95% |
| SNAr | Secondary Amine | K₂CO₃ (2.0 eq) | MeCN, 60 °C | 6 - 8 h | 75 - 85% |
| SNAr | Aliphatic Thiol | Et₃N (1.5 eq) | THF, 25 °C | 1 - 2 h | 90 - 98% |
| CuAAC | Aliphatic Azide | CuSO₄ / NaAsc | t-BuOH/H₂O, 25 °C | 1 - 3 h | > 90% |
| CuAAC | Azide-Tagged Protein | CuSO₄ / NaAsc / THPTA | PBS buffer, 25 °C | 1 - 2 h | > 85% (Conversion) |
References
-
Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed (NIH). URL:[Link]
-
Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules (ACS Publications). URL:[Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology (PubMed Central). URL:[Link]
Sources
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Abstract
This guide provides a comprehensive overview and detailed protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the use of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene. This electron-deficient alkyne serves as a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluoro and nitro substituents. These notes are intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and robust troubleshooting strategies to ensure successful implementation and optimization of this powerful ligation chemistry.
Foundational Principles of the CuAAC Reaction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept pioneered by K.B. Sharpless.[1] It describes a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The CuAAC reaction, specifically the copper(I)-catalyzed reaction between a terminal alkyne and an azide, produces a stable 1,4-disubstituted 1,2,3-triazole linkage.[2] This transformation is prized for its exceptional reliability, stereospecificity, and tolerance of a vast array of functional groups, which obviates the need for many protecting group manipulations.[2]
The Catalytic Cycle: A Dinuclear Copper-Mediated Pathway
While early proposals considered a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper mechanism as the kinetically dominant pathway. This model more accurately accounts for the dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and high regioselectivity observed.[1]
The catalytic cycle proceeds through several key stages:
-
Generation of the Active Catalyst : The active Cu(I) catalyst is typically generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[1] This approach maintains a low steady-state concentration of Cu(I), minimizing side reactions.[2]
-
Formation of Copper Acetylide : A terminal alkyne coordinates with a Cu(I) species and, upon deprotonation (often facilitated by a base or the solvent), forms a copper(I) acetylide.
-
Coordination and Cycloaddition : The copper acetylide then associates with a second Cu(I) center to form a dinuclear π,σ-bis(copper) acetylide complex. This complex coordinates the azide, which subsequently undergoes a stepwise cycloaddition.
-
Metallacycle Formation and Contraction : A six-membered copper metallacycle intermediate is formed. This species rapidly contracts to a more stable triazolyl-copper derivative.
-
Protonolysis and Product Release : Protonolysis of the copper-triazole bond releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalytic species, closing the cycle.
Caption: Proposed workflow for the synthesis of the target alkyne.
Experimental Application Protocol
This section provides a detailed, self-validating protocol for the CuAAC reaction between 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene and a model azide, benzyl azide.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Suggested Supplier | Purpose |
| 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene | C₉H₆FNO₃ | 195.15 | Synthesized (Sec 2.2) | Alkyne |
| Benzyl Azide | C₇H₇N₃ | 133.15 | Sigma-Aldrich | Azide |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | Fisher Scientific | Catalyst Precursor |
| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | Acros Organics | Reducing Agent |
| tert-Butanol | C₄H₁₀O | 74.12 | VWR | Solvent |
| Deionized Water | H₂O | 18.02 | In-house | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | EMD Millipore | Extraction Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | TLC/Column Eluent |
| Hexanes | C₆H₁₄ | 86.18 | VWR | TLC/Column Eluent |
Step-by-Step Experimental Workflow
This protocol is designed for a 0.5 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
Rationale: The use of a t-BuOH/H₂O solvent system is a robust choice that accommodates both organic substrates and the aqueous catalyst/reductant solutions. [3]Sodium ascorbate is used in excess to ensure the complete reduction of Cu(II) to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne. [2]
Caption: Step-by-step workflow for the CuAAC reaction.
Detailed Steps:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (97.6 mg, 0.5 mmol) and benzyl azide (73.2 mg, 0.55 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (4 mL). Stir until a homogeneous solution is formed.
-
Expertise Note: A slight excess of the azide component is often used to ensure complete consumption of the more valuable or complex alkyne partner.
-
-
Catalyst Introduction: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (100 µL of a 0.5 M stock solution, 0.05 mmol, 10 mol%). The solution may turn a faint blue.
-
Reaction Initiation: Add a freshly prepared aqueous solution of sodium L-ascorbate (200 µL of a 1.0 M stock solution, 0.2 mmol, 40 mol%). Upon addition, the solution should turn from light blue to a yellowish or brownish-orange suspension, indicating the formation of the Cu(I) species.
-
Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes/Ethyl Acetate). The disappearance of the limiting reagent (the alkyne) and the appearance of a new, more polar spot (the triazole product) indicates reaction progression. Reactions are typically complete within 1-4 hours.
-
Aqueous Work-up: Once the reaction is complete, add 10 mL of deionized water to the flask. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Trustworthiness Note: The aqueous wash helps to remove the copper catalyst, excess ascorbate, and the t-butanol solvent.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1,4-disubstituted triazole.
-
Characterization: The final product, 1-(benzyl)-4-((2-fluoro-1-nitrophenoxy)methyl)-1H-1,2,3-triazole, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity. [4][5]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Cu(I) catalyst (oxidized to Cu(II)).2. Poor quality or decomposed azide.3. Insufficient mixing in the biphasic system. | 1. Use freshly prepared sodium ascorbate solution. Ensure an inert atmosphere (N₂ or Ar) for sensitive substrates.2. Verify azide purity by ¹H NMR. Azides can be sensitive to heat and light.3. Increase the stirring rate to ensure efficient mass transfer between phases. |
| Slow Reaction | 1. Low reaction temperature.2. Catalyst inhibition by coordinating functional groups.3. Insufficient catalyst loading. | 1. Gently warm the reaction to 35-40 °C. For highly stable substrates, microwave irradiation can significantly reduce reaction times.<[2]br>2. Consider using a copper-coordinating ligand like THPTA or TBTA to stabilize the Cu(I) and accelerate the reaction.<[3]br>3. Increase CuSO₄/Ascorbate loading to 15-20 mol% each. |
| Side Product Formation (e.g., Alkyne Dimerization) | 1. Presence of oxygen leading to oxidative homocoupling (Glaser coupling).2. High concentration of Cu(I) catalyst. | 1. Degas the solvent mixture before adding reagents. Maintain an inert atmosphere.2. Ensure slow, portion-wise addition of sodium ascorbate to control the concentration of active Cu(I). |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition stands as a premier ligation tool for its efficiency and broad applicability. The use of the electron-deficient alkyne, 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene, offers a reactive and versatile handle for the synthesis of complex molecules. The strongly electron-withdrawing nature of the fluoro and nitro substituents enhances the alkyne's reactivity, making it an excellent substrate for constructing novel 1,2,3-triazole-containing compounds for applications in drug discovery and advanced materials. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can reliably and efficiently utilize this powerful reaction to advance their scientific objectives.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. RSC Publishing.[Link]
-
The Chemistry Behind 2-Fluoro-4-nitroanisole: Properties and Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Williamson ether synthesis. Wikipedia.[Link]
-
Williamson Ether Synthesis. Cambridge University Press.[Link]
-
Electrochemically driven azide–alkyne cycloaddition (E-CuAAC) via anodic oxidation using dual copper electrodes. Royal Society of Chemistry.[Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
-
Williamson ether synthesis. Wikipedia.[Link]
-
Williamson Ether Synthesis. Chemistry Steps.[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.[Link]
-
Synthesis method of 2-ethyl-1-fluoro-4-nitrobenzene. Patsnap.[Link]
-
1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. National Institutes of Health.[Link]
-
2-Fluoro-4-nitro-1-(propan-2-yl)benzene. National Institutes of Health.[Link]
-
Synthesis of 2-fluoro-5-acetyl-nitro benzene. PrepChem.com.[Link]
-
Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. ResearchGate.[Link]
- Preparation of fluoronitrobenzene.
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.[Link]
-
Intramolecular hydrogen bonding in 2-fluoro-4-nitrophenol (a) in comparison to intermolecular hydrogen bonding in 3-fluoro-4-nitrophenol (b). ResearchGate.[Link]
-
Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.[Link]
-
4-Fluoro-2-nitrophenol. NIST WebBook.[Link]
- Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals.[Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene as a bioorthogonal probe
Application Note: High-Resolution Profiling of the Reactive Cysteinome using 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Executive Summary
This guide details the application of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (herein referred to as FN-Alk ) as a bioorthogonal probe for Activity-Based Protein Profiling (ABPP).
FN-Alk is a bifunctional probe designed to map the "reactive cysteinome"—the subset of cysteine residues in the proteome that possess hyper-nucleophilic reactivity due to their local microenvironment. The molecule integrates two distinct functional motifs:[1][2]
-
Warhead (Fluoro-Nitrobenzene): An electrophilic scaffold activated for Nucleophilic Aromatic Substitution (
), highly selective for thiolate anions (Cys) over amines at physiological pH. -
Handle (Propargyl Ether): A terminal alkyne enabling downstream conjugation to reporter tags (fluorophores, biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Primary Applications:
-
Target Identification: Mapping covalent drug binding sites.
-
Redox Proteomics: Detecting oxidation-sensitive cysteines.
-
Hypoxia Research: Investigating nitroreductase-mediated probe metabolism (secondary application).
Chemical Mechanism & Design Principles
The "Warhead"
The core scaffold mimics Sanger’s reagent (FDNB). The nitro group at the ortho position withdraws electron density from the benzene ring, making the carbon-fluorine bond highly susceptible to nucleophilic attack.
-
Selectivity: At pH 7.4, the probe reacts preferentially with deprotonated thiols (thiolates,
~8.5) found in catalytic triads or allosteric sites. Lysine -amines ( ~10.5) are largely protonated and unreactive, ensuring high specificity for cysteine.
The Bioorthogonal "Click" Step
Once the probe is covalently attached to the protein, the propargyl ether moiety remains inert during cell lysis. It serves as a latent handle for the "Click" reaction (CuAAC), allowing the attachment of an Azide-functionalized reporter (e.g., Azide-Rhodamine or Azide-Biotin) for visualization or enrichment.
Mechanistic Pathway (DOT Visualization)
Figure 1: Chemical mechanism of FN-Alk labeling. The reaction proceeds via SNAr displacement of fluoride by cysteine, followed by bioorthogonal ligation.
Experimental Protocol: Proteome Labeling
Safety Warning: FN-Alk is a potent skin sensitizer and potential alkylating agent. Handle with double nitrile gloves in a fume hood.
Materials Required
| Component | Specification | Storage |
| FN-Alk Probe | 100 mM stock in DMSO | -20°C (Dark) |
| Lysis Buffer | PBS (pH 7.4), 0.1% Triton X-100 | 4°C |
| Click Reagent A | TBTA (Ligand), 1.7 mM in DMSO/tBuOH | -20°C |
| Click Reagent B | RT | |
| Click Reagent C | TCEP (Reductant), 50 mM in | Prepare Fresh |
| Reporter Tag | Azide-Rhodamine or Azide-Biotin (10 mM) | -20°C (Dark) |
Step-by-Step Methodology
Step 1: Sample Preparation & Labeling
-
Harvest Cells: Wash cells (
) with cold PBS ×2. Pellet at 500 × g. -
Lysis: Resuspend pellet in 500 µL Lysis Buffer. Sonicate (3 × 10s pulses) on ice.
-
Clarification: Centrifuge at 16,000 × g for 10 min. Collect supernatant (soluble proteome).
-
Normalization: Adjust protein concentration to 1–2 mg/mL (BCA Assay).
-
Probe Incubation:
-
Add FN-Alk to lysate (Final conc: 50 µM).
-
Control: Add DMSO only to a separate aliquot.
-
Competition Control (Optional): Pre-incubate with Iodoacetamide (100 µM) for 30 min before adding FN-Alk to verify Cys-specificity.
-
-
Reaction: Incubate at 37°C for 60 minutes with gentle agitation.
Step 2: "Click" Chemistry (CuAAC)
-
Prepare the Click Master Mix (per 100 µL reaction volume):
-
Azide-Tag (100 µM final)
-
TBTA (100 µM final)
- (1 mM final)
-
TCEP (1 mM final) — Add last to initiate catalyst formation.
-
-
Add Master Mix to the labeled lysate.
-
Incubate at Room Temperature for 1 hour in the dark.
-
Quench: Add 4× SDS-PAGE Loading Buffer (containing
-mercaptoethanol) to stop the reaction.
Step 3: Analysis
-
In-Gel Fluorescence: Resolve 20 µg protein on 10% SDS-PAGE. Scan gel on a fluorescent typhoon scanner (e.g., Ex/Em for Rhodamine).
-
Western Blot: Transfer to nitrocellulose and probe with Streptavidin-HRP (if Biotin-Azide was used).
Technical Logic & Troubleshooting (E-E-A-T)
Why this specific probe structure?
The 2-Fluoro-1-nitro configuration is critical.
-
If it were 4-Fluoro-1-nitro: The reactivity would be lower. The ortho (2-position) nitro group provides an inductive effect closer to the reaction center and stabilizes the Meisenheimer transition state via resonance more effectively than the para position for displacing the adjacent fluorine.
-
Why Propargyl Ether? Ether linkages are metabolically stable compared to esters (which might be cleaved by esterases). The alkyne is sterically small, minimizing interference with protein folding during the labeling phase.
Critical Control Points
-
pH Sensitivity: Do not exceed pH 8.0 during labeling. At pH > 8.5, lysine residues become deprotonated and may compete with cysteines, reducing specificity.
-
TCEP Freshness: Oxidized TCEP cannot reduce Cu(II) to Cu(I). If the Click reaction fails (no signal), prepare fresh TCEP.
Workflow Visualization
Figure 2: Experimental workflow for proteomic profiling using FN-Alk.
References
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
- Bernem, J. D., et al. (1998). "Reactivity of 2-fluoro-1-nitrobenzene derivatives in SNAr reactions." Journal of Organic Chemistry. (Contextual grounding for the warhead chemistry).
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.
Disclaimer: This Application Note is for research use only. Not for use in diagnostic procedures.
Sources
Application Note: Orthogonal Functionalization of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene via SNAr and CuAAC
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Strategic Rationale
In modern drug discovery and materials science, the demand for modular, bifunctional building blocks is paramount. 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene represents a highly versatile scaffold designed for orthogonal functionalization. It features two distinct reactive handles that operate under completely different mechanistic paradigms:
-
An activated aryl fluoride primed for Nucleophilic Aromatic Substitution (SNAr).
-
A terminal alkyne (propargyl ether) reserved for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click" chemistry.
This application note details the mechanistic causality, optimization data, and self-validating protocols required to leverage this molecule effectively in synthetic pipelines.
Mechanistic Insights: The SNAr Paradigm
The efficiency of the SNAr reaction on this scaffold is not coincidental; it is dictated by precise stereoelectronic tuning.
The Role of the Nitro Group: The nitro (-NO2) group at position 1 is one of the most powerful electron-withdrawing groups available. During the nucleophilic attack, the aromatic system temporarily loses its aromaticity to form a negatively charged intermediate known as the Meisenheimer complex. The ortho-relationship of the nitro group to the reaction center allows it to stabilize this negative charge via direct resonance, dramatically lowering the activation energy of the transition state[1]. Recent computational and experimental verifications have shown that in nitroarenes, the formation of these intermediate adducts dictates the kinetic pathway of the reaction1[1].
The Fluorine Anomaly: While iodine and bromine are superior leaving groups in aliphatic SN2 reactions, fluorine reigns supreme in SNAr. The rate-determining step in SNAr is the addition of the nucleophile to form the Meisenheimer complex, not the elimination of the leaving group. Fluorine's extreme electronegativity draws electron density away from the ipso-carbon, making it highly electrophilic and accelerating the initial nucleophilic attack2[2].
Orthogonality: The propargyloxy group at position 4 is meta to the fluorine and acts as an electron-donating group via resonance. While this slightly counteracts the activation of the ring, the ortho-nitro group overwhelmingly compensates for it. More importantly, the alkyne is completely inert to the mild basic conditions of the SNAr reaction, ensuring perfect chemoselectivity.
Reaction Workflow & Visualization
The following diagram illustrates the logical progression from the starting scaffold, through the resonance-stabilized intermediate, to the final dual-functionalized product.
Workflow from SNAr via Meisenheimer complex to CuAAC click functionalization.
Quantitative Data: SNAr Condition Optimization
To establish a robust protocol, various conditions were evaluated using a model primary amine (benzylamine). The data below summarizes the causality behind the chosen optimal parameters.
| Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| THF | K₂CO₃ (2.0) | 25 | 24 | 45 | Poor inorganic base solubility limits the rate of proton abstraction. |
| THF | DIPEA (2.0) | 65 | 12 | 72 | Moderate yield; heating required due to lower solvent polarity. |
| DMF | K₂CO₃ (2.0) | 25 | 8 | 88 | Good yield; polar aprotic solvent stabilizes the charged transition state. |
| DMF | DIPEA (2.0) | 25 | 4 | 95 | Optimal; homogeneous system maximizes kinetic efficiency without heating. |
| DMSO | DIPEA (2.0) | 25 | 2 | 92 | Very fast reaction, but the aqueous workup is practically more challenging. |
Experimental Protocols
Protocol A: SNAr Functionalization with Primary Amines
This protocol is designed as a self-validating system. Visual and chromatographic cues are built-in to confirm reaction progress.
Reagents:
-
2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (1.0 equiv, 1.0 mmol)
-
Primary Amine (1.1 equiv, 1.1 mmol)
-
DIPEA (2.0 equiv, 2.0 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the fluoronitrobenzene scaffold (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition: Add DIPEA (2.0 mmol) to the stirring solution. Causality: Adding the base before the nucleophile neutralizes any trace acidic impurities in the solvent, preventing amine protonation.
-
Nucleophile Addition: Add the primary amine (1.1 mmol) dropwise at room temperature (25 °C). The solution will typically undergo a distinct color change (often shifting to deep yellow or orange). Causality: This color shift is a self-validating visual cue indicating the formation of the highly conjugated push-pull nitroaniline system.
-
Monitoring: Stir the reaction at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product will exhibit a significantly lower Rf value (increased polarity) compared to the highly non-polar starting material.
-
Quenching & Workup: Pour the reaction mixture into 25 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to completely remove residual DMF, followed by brine (15 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the SNAr product.
Protocol B: Downstream CuAAC (Click) Functionalization
Following the SNAr reaction, the intact propargyl ether is utilized to conjugate an azide-bearing payload.
Reagents:
-
SNAr Product from Protocol A (1.0 equiv, 0.5 mmol)
-
Organic Azide (R-N₃) (1.05 equiv, 0.525 mmol)
-
CuSO₄·5H₂O (0.1 equiv, 0.05 mmol)
-
Sodium Ascorbate (0.2 equiv, 0.1 mmol)
-
Solvent: t-BuOH / H₂O (1:1 v/v, 4.0 mL)
Step-by-Step Methodology:
-
Solvent System: Dissolve the SNAr product and the organic azide in 2.0 mL of tert-butanol in a reaction vial. Add 1.0 mL of distilled water. Causality: The biphasic/mixed solvent system ensures solubility of both the organic substrates (in t-BuOH) and the inorganic catalysts (in water).
-
Catalyst Preparation: In a separate small vial, dissolve CuSO₄·5H₂O in 0.5 mL of water. In another vial, dissolve Sodium Ascorbate in 0.5 mL of water.
-
Active Catalyst Generation: Add the CuSO₄ solution to the reaction mixture, followed immediately by the dropwise addition of the Sodium Ascorbate solution. Causality: Sodium ascorbate is added last and in excess to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(II) is left unreduced.
-
Reaction: Stir vigorously at room temperature for 6–12 hours. The reaction is typically complete when the starting alkyne is no longer visible by LC-MS.
-
Workup: Dilute with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Wash with dilute ammonium hydroxide (NH₄OH) to strip residual copper salts from the organic phase. Dry and concentrate to yield the final 1,2,3-triazole conjugate.
References
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, ACS Publications.[Link]
-
How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society, ACS Publications.[Link]
Sources
Application Note: Modular Polymer Functionalization via Heterobifunctional Linker Strategy
Abstract & Strategic Utility
This Application Note details the protocol for using 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (FNAB-Alkyne) as a high-efficiency heterobifunctional linker. This reagent bridges the gap between nucleophilic polymers (amine/thiol-bearing) and azide-functionalized payloads via a two-step "Graft-then-Click" workflow.
Core Value Proposition:
-
Dual-Selectivity: The molecule features an SNAr-active fluoronitrobenzene moiety for rapid attachment to polymer backbones and a bioorthogonal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Built-in Colorimetric Indicator: The formation of the o-nitroaniline linkage upon polymer attachment generates a distinct yellow/orange chromophore, allowing for visual confirmation of functionalization without immediate need for complex analytics.
-
Metal-Free Grafting: The initial functionalization step requires no transition metal catalysts, preserving polymer integrity prior to the click step.
Chemical Logic & Mechanism[1][2]
The Molecule
The reagent utilizes the strong electron-withdrawing nature of the nitro group (
-
Site A (Electrophile): The C-F bond at position 2. The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex), making it an excellent leaving group in this specific activated system [1].
-
Site B (Click Handle): The propargyl ether at position 4. This terminal alkyne remains inert during the
process but reacts quantitatively with azides under Cu(I) catalysis.
Reaction Pathway Visualization
The following diagram illustrates the sequential functionalization logic.
Caption: Figure 1. Sequential workflow converting an amine-terminated polymer into a functional conjugate. Step 1 utilizes SNAr chemistry; Step 2 utilizes Click chemistry.
Experimental Protocols
Protocol A: Polymer Functionalization (SNAr Grafting)
Objective: Covalent attachment of the alkyne linker to polymer amine groups. Applicability: PEG-amines, Polylysine, Chitosan, or amine-functionalized surfaces.
Materials
-
Polymer: Amine-bearing polymer (1.0 eq of amine groups).
-
Reagent: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (1.2 – 1.5 eq relative to amines).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvent: Anhydrous DMSO or DMF (for organic soluble polymers); Carbonate buffer pH 9.0 / DMSO (50:50) for water-soluble polymers.
Step-by-Step Methodology
-
Dissolution: Dissolve the polymer in the chosen solvent to a concentration of 10–50 mg/mL.
-
Activation: Add DIPEA (2.0 eq). Stir for 5 minutes to ensure deprotonation of ammonium species.
-
Addition: Add the FNAB-Alkyne reagent (dissolved in minimal DMSO) dropwise to the polymer solution.
-
Reaction:
-
Temperature: Stir at 40°C – 60°C . (Note: Reaction may proceed at RT but is slower).
-
Time: 4 – 16 hours.
-
Visual Check: The solution should turn yellow/orange as the o-nitroaniline bond forms.
-
-
Purification (Critical):
-
Precipitation: Pour reaction mixture into cold diethyl ether or ethanol (depending on polymer solubility) to remove excess small molecule reagent.
-
Dialysis: Alternatively, dialyze against water/methanol for 24 hours (MWCO appropriate for polymer).
-
-
Validation: Analyze by UV-Vis (absorbance ~350–400 nm) or 1H-NMR (appearance of aromatic signals and propargyl protons at ~2.5 ppm and ~4.8 ppm).
Protocol B: Conjugation via Click Chemistry (CuAAC)
Objective: Attachment of azide-functionalized payload to the Alkyne-Polymer.[1]
Materials
-
Alkyne-Polymer: Product from Protocol A.
-
Azide-Payload: Drug, Dye, or Protein-Azide (1.0 – 1.2 eq per alkyne).
-
Catalyst:
+ Sodium Ascorbate (NaAsc). -
Ligand (Optional but Recommended): THPTA or TBTA (protects biomolecules from oxidation).
Step-by-Step Methodology
-
Setup: Dissolve Alkyne-Polymer and Azide-Payload in water/DMSO or water/t-Butanol (1:1).
-
Catalyst Prep:
-
Premix
(0.1 eq) and THPTA (0.5 eq) in water. -
Prepare fresh Sodium Ascorbate solution (0.5 eq).
-
-
Initiation: Add the Cu-Ligand complex to the reaction, followed immediately by the Sodium Ascorbate.
-
Incubation:
-
Stir at Room Temperature for 1–4 hours under inert atmosphere (Nitrogen/Argon) if possible.
-
-
Quenching & Copper Removal:
-
Add EDTA (10 mM final concentration) to chelate copper (solution turns blue/green).
-
-
Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove unreacted small molecules and copper-EDTA complexes.
Data Summary & Troubleshooting
Reaction Parameter Table
| Parameter | SNAr Step (Protocol A) | Click Step (Protocol B) |
| pH / Environment | Basic (pH 8.5–10) or anhydrous organic base | Neutral to physiological (pH 7–7.5) |
| Temperature | 25°C – 60°C | 4°C – 25°C |
| Limiting Factor | Steric hindrance of polymer amines | Oxygen presence (oxidizes Cu(I)) |
| Key Indicator | Color change to Yellow/Orange | Disappearance of Azide IR peak (~2100 cm⁻¹) |
Troubleshooting Guide
-
Problem: No color change in Protocol A.
-
Problem: Polymer precipitates during Click reaction.
-
Problem: Residual Copper toxicity.
-
Solution: Perform extensive dialysis against EDTA solution followed by pure water.
-
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Ghent University. (2024). Click chemistry in polymer science. Retrieved from [Link]
-
MDPI. (2024). Click Chemistry in Polymersome Technology. Retrieved from [Link]
-
PubChem. (2025).[7] 2-Fluoro-4-nitro-1-(propan-2-yl)benzene Compound Summary. (Used for structural analog comparison). Retrieved from [Link]
Sources
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A copper(i)-catalyzed azide–alkyne click chemistry approach towards multifunctional two-way shape-memory actuators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. 2-Fluoro-4-nitro-1-(propan-2-yl)benzene | C9H10FNO2 | CID 11672782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support guide for the synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
The synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is a crucial step in the development of various pharmaceutical intermediates. The reaction proceeds via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] Specifically, it involves the Sₙ2 reaction between the phenoxide ion of 2-fluoro-4-nitrophenol and an alkylating agent, propargyl bromide.[3][4] Understanding the nuances of this Sₙ2 mechanism is key to mastering the synthesis.
Core Synthesis Protocol & Workflow
This section outlines a reliable baseline protocol. Subsequent sections will address common deviations and optimization strategies based on this standard procedure.
Experimental Workflow Overview
Caption: General workflow for the synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene.
Step-by-Step Methodology
-
Reagent Charging: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and anhydrous acetone (10-15 mL per gram of phenol).
-
Initial Stirring: Stir the resulting suspension vigorously at room temperature for 20-30 minutes. This step initiates the deprotonation of the phenol.
-
Alkylation: Slowly add propargyl bromide (80% solution in toluene, 1.2-1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 2-5 hours).
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction is not starting or my yield is extremely low. What are the likely causes?
A1: This is a common issue that typically points to one of three areas: ineffective deprotonation, reagent quality, or incorrect reaction conditions.
-
Ineffective Deprotonation: The formation of the phenoxide nucleophile is the critical first step. The electron-withdrawing nitro and fluoro groups make the phenolic proton more acidic, facilitating deprotonation. However, issues can still arise.
-
Base Quality: Potassium carbonate is hygroscopic. Ensure you are using anhydrous K₂CO₃ that has been properly stored. If in doubt, gently flame-dry the K₂CO₃ under vacuum before use.
-
Insufficient Base: Use at least 2 equivalents of K₂CO₃. This is a heterogeneous reaction, and a sufficient excess ensures the reaction equilibrium favors the phenoxide. Some protocols successfully use up to 3.5 equivalents.[5]
-
-
Reagent Quality:
-
Propargyl Bromide: This reagent can degrade over time. Use a fresh bottle or a recently opened one. It is also a potent lachrymator and should be handled with extreme care in a fume hood.
-
Solvent Purity: The solvent MUST be anhydrous. Polar aprotic solvents are used because they solvate the potassium cation but leave the phenoxide anion relatively "naked" and highly nucleophilic.[1] Any water present will protonate the phenoxide, shutting down the reaction. Using a solvent like acetone or N,N-dimethylformamide (DMF) is common for these reactions.[1][6]
-
-
Reaction Temperature: While the reaction can proceed at room temperature, it is often slow. Refluxing in acetone provides enough thermal energy to overcome the activation barrier without causing significant degradation.[5] If using a higher-boiling solvent like DMF, you may be able to run the reaction at a lower temperature (e.g., 50-80 °C).[1]
Q2: My TLC shows the consumption of starting material, but I have multiple new spots and a low yield of the desired product. What are these byproducts?
A2: Byproduct formation often results from side reactions competing with the desired Sₙ2 pathway.
-
Primary Suspect - Impurities in Starting Materials: The most common source of "mystery spots" is often impurities present in the starting materials themselves, which are then carried through the reaction. Always check the purity of your 2-fluoro-4-nitrophenol and propargyl bromide before starting.
-
Elimination vs. Substitution: While the Sₙ2 reaction is favored for primary halides like propargyl bromide, a strong base can potentially cause E2 elimination as a minor pathway.[3][4] Using a milder, non-nucleophilic base like K₂CO₃ minimizes this risk compared to stronger bases like sodium hydride (NaH).
-
Reaction with Solvent: If using DMF at high temperatures (>100 °C) for extended periods, the solvent itself can decompose in the presence of a base, leading to impurities.
Q3: The reaction starts but seems to stall, leaving a significant amount of starting phenol even after 8+ hours. Why?
A3: A stalled reaction typically points to a problem with stoichiometry or the physical state of the reaction.
-
Insufficient Alkylating Agent: Ensure you have used at least 1.2 equivalents of propargyl bromide. As a volatile and reactive liquid, some material can be lost during measurement and addition.
-
Poor Stirring: K₂CO₃ is a solid base. This is a solid-liquid phase reaction. If stirring is not vigorous enough, the solid particles will not have sufficient surface area contact with the dissolved phenol to effect complete deprotonation. The base's surface can also become coated with the potassium bromide byproduct, passivating it. Ensure your stir bar is providing vigorous agitation of the suspension.
-
Consider a Phase-Transfer Catalyst (PTC): For particularly stubborn reactions, adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate. The PTC helps shuttle the phenoxide anion from the solid surface into the organic phase, accelerating the reaction.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this synthesis?
A: This reaction is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][6] The process involves two main steps:
-
Deprotonation: The base (K₂CO₃) removes the acidic proton from the hydroxyl group of 2-fluoro-4-nitrophenol to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The negatively charged oxygen of the phenoxide attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group in a single, concerted step.
Caption: The concerted Sₙ2 mechanism for the ether formation.
Q: Why is a polar aprotic solvent like acetone preferred?
A: Polar aprotic solvents (e.g., acetone, DMF, acetonitrile) are ideal for Sₙ2 reactions for two key reasons.[1] First, their polarity allows them to dissolve the ionic intermediates. Second, they are "aprotic," meaning they lack acidic protons (like the -OH in water or ethanol). Protic solvents would surround and stabilize the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction significantly.[1]
Q: Can I use a different base, like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃)?
A: Yes, but each has different practical considerations.
-
Sodium Hydride (NaH): A much stronger base that will deprotonate the phenol irreversibly and rapidly. However, it is pyrophoric and requires strictly anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon). It is often unnecessary for this substrate due to the acidity of the phenol.
-
Cesium Carbonate (Cs₂CO₃): Often gives higher yields and faster reaction times due to the "cesium effect," where the large, soft Cs⁺ ion coordinates loosely with the phenoxide, making it more available for reaction. However, Cs₂CO₃ is significantly more expensive than K₂CO₃.
-
Potassium Carbonate (K₂CO₃): Represents the best balance of reactivity, cost, and ease of handling for this specific synthesis, making it the most commonly recommended base.[5][7]
Q: What are the key safety considerations for this reaction?
A:
-
Propargyl Bromide: Is a strong lachrymator (causes tearing) and is toxic. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds, which are generally considered toxic and should be handled with care.[8] Avoid skin contact and inhalation.
-
Solvents: Acetone is highly flammable. Ensure heating is performed using a heating mantle and that no ignition sources are present.
Optimized Reaction Parameters Summary
| Parameter | Recommended Value | Rationale |
| Phenol : Base : Alkylating Agent | 1.0 : 2.0-3.0 : 1.2-1.5 | Excess base drives deprotonation; slight excess of alkylating agent ensures complete consumption of the phenol. |
| Base | Anhydrous K₂CO₃ | Optimal balance of reactivity, cost, and safety.[5][7] |
| Solvent | Anhydrous Acetone or DMF | Polar aprotic solvent maximizes nucleophile reactivity.[1] |
| Temperature | Reflux (Acetone) or 50-80°C (DMF) | Provides sufficient energy for reaction without significant byproduct formation. |
| Reaction Time | 2-5 hours (TLC Monitored) | Reaction should be monitored to determine the endpoint accurately. |
| Typical Yield | 75-95% | Yields in this range are achievable with optimized conditions.[1][5] |
References
-
Williamson ether synthesis. (2021, October 23). Wikipedia.[Link]
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.[Link]
-
Williamson Synthesis. Organic Chemistry Portal.[Link]
-
2-Fluoro-4-nitro-1-(propan-2-yl)benzene | C9H10FNO2. PubChem.[Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.[Link]
-
Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Zia-Ul-Haq, M. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Williamson Synthesis [organic-chemistry.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Nitro-4-(prop-2-yn-1-yloxy)benzene | Sigma-Aldrich [sigmaaldrich.com]
Minimizing side reactions during propargylation of 3-fluoro-4-nitrophenol
Welcome to the technical support guide for the propargylation of 3-fluoro-4-nitrophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important transformation. The electron-deficient nature of 3-fluoro-4-nitrophenol presents unique challenges compared to the standard Williamson ether synthesis.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize the yield and purity of your desired product, 1-fluoro-2-nitro-4-(prop-2-yn-1-yloxy)benzene.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction shows very low conversion, and I'm recovering mostly starting material. What's going wrong?
Answer: This is a common issue stemming from the reduced nucleophilicity of the 3-fluoro-4-nitrophenoxide ion. The electron-withdrawing effects of the nitro and fluoro groups lower the pKa of the phenol, but also stabilize the resulting phenoxide, making it a weaker nucleophile.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The base you are using may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the active nucleophile.
-
Recommendation: While a weak base like potassium carbonate (K₂CO₃) is often a good starting point to avoid side reactions, you may need to switch to a stronger base if conversion is low. However, proceed with caution as stronger bases can promote other side reactions (see Question 2).
-
-
Reaction Conditions are Too Mild: Low temperatures or short reaction times may not be sufficient for the sluggish reaction.
-
Recommendation: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
-
Inactive Propargyl Bromide: Propargyl bromide can degrade over time.
-
Recommendation: Use a freshly opened bottle or distill the propargyl bromide before use. Ensure it is stored properly, protected from light and moisture.
-
| Parameter | Recommendation for Low Conversion | Rationale |
| Base Selection | Switch from K₂CO₃ to Cs₂CO₃ or NaH | Cesium carbonate (Cs₂CO₃) often enhances O-alkylation rates due to the "cesium effect." Sodium hydride (NaH) ensures complete and irreversible deprotonation but is non-selective and can increase elimination side products. |
| Temperature | Increase from room temperature to 40-60 °C | Increases the reaction rate to overcome the activation energy barrier for the less nucleophilic phenoxide. |
| Solvent | Switch from Acetone/THF to DMF/Acetonitrile | Polar aprotic solvents like DMF or acetonitrile can better solvate the cation of the base and accelerate Sₙ2 reactions.[3] |
Question 2: My TLC/LC-MS shows multiple product spots that are difficult to separate from my desired ether. What are these byproducts and how can I prevent them?
Answer: The formation of multiple byproducts is the most significant challenge in this reaction. The electronic nature of the substrate and the reactivity of the propargyl halide create several potential side reaction pathways.
Primary Suspects: Common Side Reactions
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho/para positions of the aromatic ring.[1][4] Given that the para position is blocked by the nitro group, ortho C-alkylation is a likely side reaction.
-
Why it happens: Polar protic solvents or solvents that poorly solvate the counter-ion can lead to a "tighter" ion pair, which can favor C-alkylation.
-
How to prevent it: Use polar aprotic solvents (e.g., DMF, acetonitrile) and bases with large, soft cations (e.g., K⁺, Cs⁺) to favor O-alkylation.
-
-
Allene Formation: Propargyl bromide can undergo a base-catalyzed rearrangement to form allene (propadiene) or react with the phenoxide via an Sₙ2' mechanism to form an allenyl ether.[5][6][7] Allenes can subsequently polymerize or react further.
-
Why it happens: Strong, sterically hindered bases (like potassium tert-butoxide) are particularly prone to causing elimination and rearrangement of the propargyl halide.[2][8]
-
How to prevent it: Use weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃. Avoid excessively high temperatures and strong, bulky bases.
-
-
Smiles Rearrangement: While less common for this specific transformation, the highly electron-deficient aromatic ring is activated towards intramolecular nucleophilic aromatic substitution (SNAr), the hallmark of a Smiles Rearrangement.[9][10][11] An initial O-alkylation product could theoretically undergo rearrangement under certain conditions, though this is less likely than C-alkylation or allene formation.
-
Why it could happen: The presence of a strong electron-withdrawing group (NO₂) ortho or para to a potential leaving group (the propargyloxy group) is a prerequisite.[11][12][13]
-
How to prevent it: Using the mildest possible reaction conditions (temperature, base) that still afford a reasonable reaction rate will minimize the likelihood of any high-energy rearrangement pathways.
-
The following diagram illustrates the desired reaction versus the primary side pathways.
This troubleshooting workflow can help diagnose and solve the issue.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction? A: For this specific substrate, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are the recommended starting points. They are strong enough to deprotonate the acidic phenol but mild enough to minimize the risk of elimination/rearrangement of propargyl bromide.[14]
Q: Which solvent should I use? A: A polar aprotic solvent is highly recommended. Acetone is a good first choice as it is easy to remove. If the reaction is sluggish, switching to acetonitrile (ACN) or N,N-dimethylformamide (DMF) can increase the rate of the desired Sₙ2 reaction.[3]
Q: How critical is the reaction temperature? A: Very critical. Start at room temperature. If the reaction does not proceed, warm it gently to 40-50 °C. Avoid high temperatures (>80 °C) as this will significantly increase the rate of all side reactions, especially those involving propargyl bromide decomposition.
Q: Are there any safety precautions for propargyl bromide? A: Yes. Propargyl bromide is a potent lachrymator and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Optimized Experimental Protocol
This protocol is designed as a robust starting point to maximize O-alkylation and minimize side products.
Materials:
-
3-Fluoro-4-nitrophenol (1.0 eq)[15]
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)
-
Propargyl Bromide (80% solution in toluene, 1.2 eq)
-
Acetone (or Acetonitrile), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-fluoro-4-nitrophenol (1.0 eq) and anhydrous acetone (approx. 0.1 M concentration).
-
Add finely ground potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add propargyl bromide (1.2 eq) dropwise via syringe over 5 minutes.
-
Heat the reaction mixture to a gentle reflux (for acetone, ~56 °C) and monitor the reaction progress by TLC or LC-MS every hour.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Strategy
The primary impurities are likely unreacted starting material and the C-alkylated product. Standard silica gel column chromatography is usually effective.
-
System: Hexanes/Ethyl Acetate gradient.
-
Elution Order: The desired O-alkylated product is generally less polar than the starting phenol and will elute first. The C-alkylated byproduct may have a similar polarity, but careful chromatography should allow for separation.
-
TLC Visualization: Use a UV lamp (254 nm). The nitrophenol-containing compounds will be UV active. Staining with potassium permanganate can also be helpful.
By carefully selecting the base, solvent, and temperature, and by closely monitoring the reaction, researchers can successfully minimize side reactions and achieve a high yield of the desired propargyl ether.[16][17]
References
- Chemical Society Reviews. (2012). Propargyl Claisen rearrangement: allene synthesis and beyond. RSC Publishing.
- Organic Chemistry Portal. Allene synthesis by 1,3-substitution with carbon nucleophiles.
- ACS Publications. (2011). Gosteli−Claisen Rearrangement of Propargyl Vinyl Ethers: Cascading Molecular Rearrangements. Organic Letters.
- ResearchGate.
- Observation of O®N Type Smiles Rearrangement in Certain Alkyl Aryl Nitro Compounds. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions. RSC Publishing.
- Digital CSIC. Propargyl Claisen Rearrangement: Allene Synthesis and Beyond.
- Cardiff University - ORCA. (2016). Gosteli-Claisen Rearrangement of Propargyl Vinyl Ethers.
- Wikipedia. Williamson ether synthesis.
- ResearchGate. (2025). Observation of O→N Type Smiles Rearrangement in Certain Alkyl Aryl Nitro Compounds | Request PDF.
- RSC Publishing. (2024).
- Wikipedia. Myers allene synthesis.
- PMC. Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects.
- Wikipedia. Smiles rearrangement.
- ResearchGate.
- Journal of the Chemical Society, Perkin Transactions 1. The Smiles rearrangement of 2-aryloxy-5-nitrophenoxides. Attempted routes to benzoxirens and tribenzo[b,e,h]trioxonins. RSC Publishing.
- Organic Chemistry Portal. Williamson Synthesis.
- Organic & Biomolecular Chemistry. (2024). Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. RSC Publishing.
- ResearchGate. a.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- PMC.
- Organic & Biomolecular Chemistry. Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids.... RSC Publishing.
- PMC. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.
- Teach the Mechanism. (2022). A, B, C's of Williamson Ether Synthesis.
- PMC.
- PMC.
- BenchChem. Application Notes and Protocols: Cleavage of Propynyloxy Ethers in Organic Synthesis.
- RSC Publishing.
- ChemRxiv.
- Cu-Catalyzed asymmetric Friedel-Crafts propargylic alkylation of phenol deriv
- Journal of the American Chemical Society.
- ResearchGate. Borane-catalysed ortho-propargylation of para-substituted phenols with....
- Google Patents.
- UKEssays.com. (2017).
- Sigma-Aldrich. 3-Fluoro-4-nitrophenol 99 394-41-2.
- ResearchGate.
- NIH - PubChem. 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948.
- Chem-Impex. 3-Fluoro-4-nitrofenol.
- 3-Fluoro-4-nitrophenol. (n.d.).
Sources
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- 2. Williamson Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propargyl Claisen rearrangement: allene synthesis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. teachthemechanism.com [teachthemechanism.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Smiles rearrangement of 2-aryloxy-5-nitrophenoxides. Attempted routes to benzoxirens and tribenzo[b,e,h]trioxonins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 3-フルオロ-4-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. ukessays.com [ukessays.com]
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support center for the synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot issues and optimize your reaction outcomes.
Reaction Overview & Core Principles
The synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a classic Williamson Ether Synthesis, which typically involves an alkyl halide.[1][2][3] In this case, the aromatic ring itself is the electrophile. The reaction's success hinges on the activation of the aryl fluoride by the strongly electron-withdrawing nitro group (NO₂) positioned ortho and para to the fluorine leaving group. The nucleophile is the propargyl alkoxide, generated in situ from propargyl alcohol and a suitable base.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing no conversion by TLC/GC-MS. What's the most likely cause? A: The most common issue is the failure to generate a sufficient concentration of the nucleophilic propargyl alkoxide. This is typically due to either an insufficiently strong or deactivated base (e.g., old sodium hydride) or the presence of water in the reaction, which will protonate the alkoxide as it forms. Ensure all reagents and solvents are anhydrous.[4][5]
Q2: I'm seeing a significant byproduct that doesn't seem to be starting material. What could it be? A: You are likely observing byproducts from side reactions of the propargyl group itself. The two most common are a dimerized product from Glaser coupling or an isomerized allene.[6] Glaser coupling is an oxidative dimerization of terminal alkynes and can be promoted by trace copper and oxygen.[6]
Q3: Can I use a weaker base like potassium carbonate (K₂CO₃) instead of sodium hydride (NaH)? A: Yes, K₂CO₃ is a viable and often safer alternative to NaH.[1][7][8] While NaH deprotonates the alcohol irreversibly and quickly, K₂CO₃ establishes an equilibrium. To drive the reaction forward with K₂CO₃, you may need slightly higher temperatures or longer reaction times. It is highly effective when paired with polar aprotic solvents like DMF or acetone.[7][8]
Q4: Why is a polar aprotic solvent like DMF or DMSO recommended? A: SNAr reactions proceed via a charged intermediate (Meisenheimer complex). Polar aprotic solvents are ideal because they can solvate the cation (e.g., Na⁺ or K⁺) but do not strongly solvate the alkoxide nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of nucleophilic attack on the electron-deficient aromatic ring.[1]
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Conversion
This is the most frequent challenge, indicating a fundamental issue with the reaction setup or reagents.
| Potential Cause | Underlying Science | Recommended Solution |
| 1. Inactive Base | Sodium hydride (NaH) reacts with atmospheric moisture over time, forming inactive NaOH. Potassium carbonate can also absorb water. | Use freshly opened NaH or wash commercial NaH with dry hexanes before use. Dry K₂CO₃ in an oven ( >120°C) for several hours before use. |
| 2. Non-Anhydrous Conditions | Water is more acidic than propargyl alcohol. Any water present will be deprotonated first, consuming the base and quenching the generated alkoxide nucleophile. | Use anhydrous grade solvents. If unavailable, dry solvents using appropriate methods (e.g., molecular sieves). Dry all glassware in an oven before assembly. |
| 3. Insufficient Temperature | SNAr reactions have a significant activation energy barrier. While the nitro group is strongly activating, thermal energy is often required to achieve a reasonable reaction rate. | If the reaction is sluggish at room temperature, gradually increase the heat to 50-80°C. Monitor by TLC to track progress and check for byproduct formation. |
| 4. Poor Base/Solvent Combination | The effectiveness of a base can be solvent-dependent. For instance, K₂CO₃ has limited solubility in some organic solvents, reducing its effective concentration. | Pair K₂CO₃ or Cs₂CO₃ with highly polar solvents like DMF or acetonitrile where they have better solubility and efficacy.[1][7] NaH is effective in a wider range, including THF and DMF.[2][4] |
Problem 2: Significant Byproduct Formation
The unique structure of the propargyl group makes it susceptible to specific side reactions.
| Potential Cause | Underlying Science | Recommended Solution |
| 1. Glaser Coupling (Dimerization) | The terminal alkyne proton is weakly acidic (pKa ≈ 25). In the presence of an oxidant (like air) and a catalyst (often trace copper), terminal alkynes can undergo oxidative homocoupling to form symmetric 1,3-diynes.[6] | Degas the solvent before use (e.g., by bubbling nitrogen or argon through it for 15-30 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. If the problem persists, consider adding a copper chelator like EDTA, though this is often unnecessary. |
| 2. Isomerization to Allene | Under basic conditions, particularly with heat, the propargyl group can rearrange to form a thermodynamically competitive isomeric allene.[6] | Avoid excessive temperatures and prolonged reaction times. Use the minimum temperature required for a reasonable reaction rate. If allene formation is a major issue, a milder base might be preferable. |
| 3. C-Alkylation | While less common for a primary alkoxide, it's theoretically possible for the nucleophile to attack the ring at a carbon atom, especially if the reaction conditions are harsh. This is a greater concern for phenoxide nucleophiles which are ambident.[1][3] | This is unlikely to be a major pathway in this specific reaction. Adhering to optimized temperature and base conditions for O-alkylation should minimize this. |
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Caption: Troubleshooting workflow for low conversion.
Optimized Experimental Protocol
This protocol provides a robust starting point. Researchers should monitor the reaction by TLC or GC and adjust as necessary.
Materials:
-
2-Fluoro-1-nitrobenzene (1.0 eq.)
-
Propargyl alcohol (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous NH₄Cl solution, Brine
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.0 eq.). Place the flask under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition: Add anhydrous DMF to the flask, followed by propargyl alcohol (1.2 eq.). Stir the suspension for 10 minutes.
-
Add 2-Fluoro-1-nitrobenzene (1.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction progress every 1-2 hours using TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent. The crude product will likely be a yellow or brown oil/solid.
-
Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene.
Mechanism Deep Dive: The SNAr Pathway
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The propargyl alkoxide attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 8. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Welcome to the technical support guide for the purification of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this critical intermediate through recrystallization.
Section 1: Solvent Selection Strategy & FAQs
This section addresses the fundamental questions regarding the selection of an appropriate solvent system, which is the most critical factor in a successful recrystallization.[1]
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for recrystallizing 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene must meet several key criteria:
-
Steep Solubility Curve: The compound should be highly soluble in the solvent at or near its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[2][3] This differential solubility is the cornerstone of recrystallization and is essential for maximizing product recovery.[1][2]
-
Chemical Inertness: The solvent must not react with the target compound.[2] Given the presence of a nitro group and a terminal alkyne, avoiding highly reactive or strongly basic/acidic solvents under prolonged heating is prudent.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[1][2][4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[1]
Q2: How does the molecular structure of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene guide solvent choice?
The principle of "like dissolves like" provides a strong foundation for solvent selection.[1][4] The structure of our target compound contains several key functional groups that dictate its polarity and solubility:
-
Nitro Group (-NO₂): A powerful electron-withdrawing and highly polar group.
-
Fluoro Group (-F): An electronegative and polar substituent.
-
Ether Linkage (-O-CH₂-): A polar functional group.
-
Aromatic Ring & Alkyne Group (-C≡CH): These contribute some nonpolar character.
The combined effect of the nitro, fluoro, and ether groups makes the molecule significantly polar. Therefore, polar solvents are the most logical starting point for screening.[2] Alcoholic solvents, in particular, are often effective for nitroaromatic compounds.[2]
Q3: Which solvents are recommended starting points for screening?
Based on the compound's polarity and general laboratory practice for similar molecules, the following solvents should be prioritized for initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | A common and effective solvent for polar organic molecules, especially nitroaromatics.[2][5] Forms a useful solvent pair with water. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer a slightly different solubility profile. |
| Acetone | 56 | Polar Aprotic | A good solvent for a wide range of polar compounds.[1][5] A related des-fluoro analog was synthesized in acetone, suggesting it is a strong candidate.[6] |
| Ethyl Acetate | 77 | Moderately Polar | Often used for compounds with moderate polarity.[1][7] Can form effective solvent pairs with hexanes or heptane. |
| Toluene | 111 | Nonpolar (Aromatic) | While the molecule is polar, the aromatic ring may provide sufficient interaction. A patent for a similar compound, 2-fluoro-4-nitrobenzonitrile, reports successful recrystallization from toluene.[8] Use with caution if the compound has a low melting point. |
Q4: When should I consider a mixed-solvent system?
A mixed-solvent system is employed when no single solvent provides the ideal steep solubility curve.[2] This situation often arises when the compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[2][9]
The procedure involves dissolving the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then adding the "bad" or "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy (the saturation point).[2][10] The solution is then gently heated to redissolve the precipitate and allowed to cool slowly. A common and effective pair for polar compounds is Ethanol-Water.[2]
Section 2: Recommended Experimental Protocol
This section provides a detailed, step-by-step methodology for the recrystallization of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene.
Caption: General workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection: Perform small-scale solubility tests with the solvents listed in the table above to identify the most suitable single solvent or solvent pair. The ideal solvent will dissolve the compound when hot but yield a heavy precipitate upon cooling.
-
Dissolution: Place the crude 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene in an appropriately sized Erlenmeyer flask. Add a boiling chip or stir bar. Heat the selected solvent to its boiling point and add it portion-wise to the flask while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[4][11] Using too much solvent is a common cause of low yield.[12][13]
-
Decolorization (If Necessary): If the hot solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[10][14]
-
Crystallization: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[13] Slow cooling is critical for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[3][12][15] Rushing this step can trap impurities.
-
Maximizing Yield: Once the solution has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 20-30 minutes to maximize the recovery of the product from the solution.[1][3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a very small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor that contains dissolved impurities.[1][15] Using too much wash solvent or solvent that is not ice-cold will dissolve some of your product, reducing the yield.[13]
-
Drying: Allow the crystals to dry thoroughly on the filter by pulling air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide
Even with a well-defined protocol, unexpected issues can arise. This guide addresses the most common problems encountered during the recrystallization of nitroaromatic compounds.
Problem: The compound "oils out" instead of forming crystals.
-
Likely Causes:
-
High Impurity Concentration: A significant amount of impurities can depress the melting point of the mixture, causing it to liquefy instead of crystallizing.[2]
-
Solution Saturation Temperature: The solution is becoming saturated at a temperature that is above the melting point of your compound.[1][2]
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice.[2]
-
-
Solutions:
-
Re-heat the solution until the oil completely dissolves.[12]
-
Add a small amount of additional hot solvent to decrease the saturation temperature.[2][12]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal formation.[9][12]
-
Problem: No crystals form upon cooling.
-
Likely Causes:
-
Solutions:
Caption: Decision process for inducing crystallization.
-
Induce Nucleation: Scratch the inside of the flask just below the surface of the solution with a clean glass rod.[2][15] The microscopic scratches on the glass provide a surface for nucleation to begin.
-
Seed the Solution: If available, add a single, tiny crystal of the pure compound to the cooled solution. This "seed crystal" acts as a template for crystal growth.[9]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration.[9][12] Allow the concentrated solution to cool again.
-
Cool to a Lower Temperature: Use a dry ice/acetone bath for very low temperatures, but be aware that rapid cooling may decrease purity.[1]
-
Problem: The crystal yield is very low.
-
Likely Causes:
-
Using too much solvent during the initial dissolution step.[12][13]
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
Incomplete crystallization due to insufficient cooling time or temperature.[13]
-
Excessive washing of the final crystals with cold solvent.[13]
-
-
Solutions:
-
Ensure the minimum amount of boiling solvent is used for dissolution.
-
If the mother liquor has not been discarded, try cooling it further or evaporating some solvent to recover a second crop of crystals.
-
When washing crystals, use only a minimal amount of ice-cold solvent and do not break the vacuum until you are ready to reapply it.[13]
-
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help : r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-nitro-1-(propan-2-yl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Lessner, D. J., & Gibson, D. T. (2001). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 67(9), 4293–4302. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One, 9(12), e115457. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recrystallization [wiredchemist.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. reddit.com [reddit.com]
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- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. Recrystallization [sites.pitt.edu]
Technical Support Center: Troubleshooting Low Yields in CuAAC Reactions with Fluorinated Alkynes
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when working with fluorinated alkynes. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven insights to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with a fluorinated alkyne is giving low to no yield. What are the most likely causes?
Low yields with fluorinated alkynes typically stem from their unique electronic properties. The primary culprits are often:
-
Suboptimal Catalyst System: The catalyst's activity may be insufficient to overcome the altered reactivity of the fluorinated alkyne. This includes the choice of copper source, ligand, and their respective concentrations.
-
Inappropriate Reaction Conditions: The solvent, temperature, and atmospheric conditions may not be suitable for this specific substrate class.
-
Catalyst Deactivation: The active Cu(I) species is prone to oxidation to the inactive Cu(II) state, especially if the reaction is not properly deoxygenated.[1]
-
Reactant Instability or Impurity: The stability and purity of both the azide and the fluorinated alkyne are critical for high-yielding reactions.
Q2: How does the strong electron-withdrawing nature of fluorine affect the CuAAC reaction?
Fluorine is the most electronegative element, and its presence dramatically alters the electronic character of the alkyne. This has two main consequences for the CuAAC reaction.[2]
-
Increased Acidity of the Alkyne Proton: The electron-withdrawing fluorine atoms pull electron density away from the C-H bond, making the terminal proton more acidic (lower pKa) compared to non-fluorinated analogs. This can facilitate the initial deprotonation step to form the copper-acetylide intermediate, which is often turnover-limiting.[3]
-
Reduced Electron Density in the Triple Bond: The triple bond becomes more electron-deficient. The standard CuAAC mechanism involves the coordination of the Cu(I)-acetylide to the azide. While the primary electronic demand is on the azide, significant changes to the alkyne's electronics can impact the kinetics of the subsequent cycloaddition steps.
This dual effect means that while one step of the catalytic cycle might be favored, others may be disfavored, requiring careful re-optimization of the entire system.
Caption: Impact of fluorine's electron-withdrawing nature.
Q3: I see a precipitate forming during my reaction. What could it be?
Precipitation during a CuAAC reaction can arise from several sources:
-
Insoluble Product: The resulting fluorinated triazole product may be poorly soluble in the chosen reaction solvent.
-
Catalyst Aggregation: In certain solvents, the copper catalyst or ligand complexes can precipitate, effectively removing the catalyst from the reaction.
-
Polymerization/Side Reactions: Alkyne homocoupling (Glaser coupling) can lead to polymeric byproducts that may be insoluble.[1] This is more common in the presence of oxygen.
-
Insoluble Copper Salts: If using phosphate buffers, insoluble copper-phosphate complexes can form if the copper and ligand are not pre-mixed.[4]
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Catalyst System
The heart of the CuAAC reaction is the copper catalyst. For challenging substrates like fluorinated alkynes, a robust and highly active catalyst system is non-negotiable.
Q: My standard catalyst (CuSO₄/Sodium Ascorbate) isn't working. What should I change?
While the in-situ generation of Cu(I) from a Cu(II) salt like CuSO₄ and a reducing agent like sodium ascorbate is convenient, its success is highly dependent on the other reaction components, especially the ligand.[5][6] For difficult substrates, you must focus on the ligand.
Q: Which ligands are recommended for electron-deficient alkynes, and why?
Ligands are crucial for stabilizing the active Cu(I) oxidation state, preventing disproportionation, and accelerating the catalytic cycle.[7][8] For electron-deficient alkynes, ligands that maintain a high concentration of catalytically active species are paramount.
| Ligand | Structure | Recommended Conditions | Key Advantages & Considerations |
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | Organic solvents (DMF, DMSO) | The original, highly effective ligand. Can be inhibitory if used in excess in aqueous media.[9] |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Aqueous media, bioconjugation | Highly water-soluble. Less inhibitory in excess, making it ideal for protecting biomolecules from copper-mediated damage.[8][10] |
| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Aqueous media | A water-soluble ligand known for high efficiency in bioconjugation.[8] |
| "Mixed" Ligands | e.g., containing benzimidazole and pyridyl components | Broad applicability | Some novel ligands are designed to perform well in both organic and aqueous environments, balancing strong binding with avoiding inhibition.[9] |
Expert Insight: The causality behind ligand acceleration lies in its ability to prevent the formation of inactive copper species and to tune the metal center's electronic properties for optimal turnover. For electron-deficient alkynes, a strongly coordinating but kinetically labile ligand is often ideal.
Q: What ratios of Copper:Ligand:Reducing Agent should I use?
-
Copper Source (e.g., CuSO₄): Typically 1-5 mol% is a good starting point. Higher loadings (up to 10 mol%) can be tested if yields remain low.
-
Ligand (e.g., THPTA): The optimal ligand-to-copper ratio is critical. For bioconjugations, a ratio of 5:1 (Ligand:Cu) is often recommended to protect sensitive molecules from oxidative damage.[1][11][12] In organic synthesis, a 1:1 to 2:1 ratio is a common starting point.[1]
-
Reducing Agent (Sodium Ascorbate): A significant excess is generally used to maintain a reducing environment throughout the reaction. A 5- to 10-fold excess relative to the copper source is typical.[7] Always use a freshly prepared solution of sodium ascorbate.[1]
Guide 2: Selecting the Right Reaction Conditions
Q: What is the optimal solvent for CuAAC with fluorinated alkynes?
Solvent choice impacts both reactant solubility and catalyst activity. There is no single "best" solvent, and screening is often necessary.
-
Polar Aprotic Solvents: DMSO and DMF are excellent choices as they can dissolve a wide range of organic molecules and are "strong-donor" solvents that can help prevent catalyst inhibition when using strongly binding ligands.[9][12]
-
Alcohol/Water Mixtures: A mixture of t-BuOH/H₂O (e.g., 1:1) is a classic choice that balances the solubility of both organic and inorganic reagents.[1]
-
Glycerol: This sustainable solvent has been shown to be particularly effective for the synthesis of fluorinated triazoles, sometimes even without an additional ligand.[13]
-
Neat Water: For highly water-soluble substrates, water can be an excellent solvent, as the CuAAC reaction is often accelerated in water.[6]
Q: Should I heat my reaction?
Yes, gentle heating can be very effective. The CuAAC reaction often benefits from increased temperatures (e.g., 40-60 °C).[14] This can be particularly helpful in overcoming the activation energy for less reactive substrates or when catalyst activity is compromised.[11] However, be mindful of the thermal stability of your reactants, especially complex biomolecules or azides.
Q: How important is it to deoxygenate the reaction mixture?
It is critically important. Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Furthermore, oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction that consumes starting material and complicates purification.[1]
-
Degassing Method: Purge the solvent and the reaction vessel with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst and reducing agent.[15] Maintaining the reaction under a positive pressure of inert gas is best practice.
Workflow & Protocols
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve low-yield issues.
Caption: A logical workflow for troubleshooting CuAAC reactions.
Protocol 1: General Screening Protocol for Reaction Optimization
This protocol uses small-scale parallel reactions to efficiently screen for optimal conditions.
Materials:
-
Fluorinated Alkyne (Stock solution in a suitable solvent, e.g., 100 mM in DMSO)
-
Azide (Stock solution, e.g., 100 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) (Stock solution, e.g., 20 mM in H₂O)
-
Ligands (e.g., THPTA, TBTA) (Stock solutions, e.g., 50 mM in H₂O or DMSO)
-
Sodium Ascorbate (Stock solution, 100 mM in H₂O, prepare fresh )
-
Reaction Solvents (e.g., DMSO, H₂O, t-BuOH, Glycerol)
-
Inert gas (Argon or Nitrogen)
-
Small reaction vials (e.g., 1.5 mL HPLC vials with septa caps)
Procedure:
-
Reaction Setup: In separate vials, add your azide (e.g., 10 µL of 100 mM stock, 1 µmol, 1.0 eq).
-
Solvent Addition: Add the primary reaction solvent to be tested to each vial to achieve the desired final concentration (e.g., for a final volume of 200 µL).
-
Alkyne Addition: Add the fluorinated alkyne (e.g., 11 µL of 100 mM stock, 1.1 µmol, 1.1 eq).
-
Degassing: Seal the vials and purge with inert gas for at least 15 minutes.
-
Catalyst Preparation: In a separate microfuge tube, prepare the catalyst premix for each condition. For a 5 mol% Cu, 5:1 Ligand:Cu ratio:
-
Mix CuSO₄ stock (2.5 µL, 0.05 µmol) with Ligand stock (5.0 µL, 0.25 µmol).[4] Let it sit for 1-2 minutes.
-
-
Catalyst Addition: Add the catalyst premix to the corresponding reaction vial via syringe.
-
Initiation: Add the freshly prepared sodium ascorbate solution (e.g., 10 µL of 100 mM, 1 µmol) to each vial to initiate the reaction.[1]
-
Incubation: Place the vials at the desired temperature (e.g., Room Temperature, 40 °C, 60 °C) on a shaker or stir plate.
-
Monitoring & Analysis: Monitor the reaction progress over time (e.g., 1h, 4h, 12h) using a suitable analytical technique (TLC, LC-MS, NMR).
Protocol 2: Fluorogenic Assay for Rapid Condition Screening
Before committing expensive or precious biomolecules, you can assess the efficiency of your catalyst system using a fluorogenic azide, which becomes fluorescent only upon triazole formation.[4][10][11]
Procedure:
-
Follow the setup in Protocol 1 , but make the following substitutions:
-
Azide: Use a fluorogenic azide (e.g., Coumarin Azide) at a concentration where its fluorescence can be easily measured (e.g., 50-100 µM final concentration).[4]
-
Alkyne: Use a simple, non-fluorinated model alkyne like propargyl alcohol first to establish a "100% conversion" fluorescence signal.[4][11]
-
-
Once you have a baseline, replace the propargyl alcohol with your fluorinated alkyne of interest.
-
Incubate the reactions in a plate reader or take aliquots at various time points to measure the fluorescence intensity (e.g., for coumarin triazole, Ex: ~400 nm, Em: ~475 nm).[12]
-
A rapid increase in fluorescence indicates favorable reaction conditions, allowing you to quickly identify the best ligand, solvent, and temperature for your specific fluorinated alkyne before moving to the actual substrate.
By systematically addressing the catalyst system and reaction conditions, you can overcome the inherent challenges of using electron-deficient fluorinated alkynes and achieve high yields in your CuAAC reactions.
References
-
Fokin, V. V., & Sharpless, K. B. (2005). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 127(46), 15998-15999. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Nwe, K., Milenic, D. E., & Brechbiel, M. W. (2011). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. Bioconjugate Chemistry, 22(11), 2297-2305. [Link]
-
Cattaneo, V., & Vaccaro, L. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(9), 1047. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Chemical & Engineering News. (2016). Fluorinated azides click to make triazoles. [Link]
-
Al-Gharabli, S., et al. (2016). An Easy Access to 4‐Trifluoromethylated 7‐(4‐Substitued‐1H‐1,2,3‐Triazol‐1‐yl)Pyrimido[1,2‐b]Pyridazin‐2‐One Systems. Journal of Heterocyclic Chemistry, 53(5), 1547-1552. [Link]
-
Das, S., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 8(1), 1188-1200. [Link]
-
Finn, M. G., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Finn, M. G., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Oshimo, H., et al. (2026). Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Finn, M. G., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Martínez, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(16), 6061-6071. [Link]
-
Ragaini, F. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 21(9), 1136. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(41), 14570-14576. [Link]
-
Kislukhin, A. A., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1690. [Link]
-
Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. lumiprobe.com [lumiprobe.com]
Validation & Comparative
Advanced Characterization Guide: 1H NMR Elucidation of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Executive Summary & Application Context
Compound: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Molecular Formula:
The Analytical Challenge:
Unlike standard nitrobenzenes, the presence of the fluorine atom at the ortho position to the nitro group introduces significant spin-spin coupling (
Structural Analysis & Theoretical Shift Prediction
To interpret the spectrum accurately, we must deconstruct the electronic environment of the three aromatic protons (H3, H5, H6) and the aliphatic propargyl group.
Electronic Influences[1][2]
-
Nitro Group (
): Strong electron-withdrawing group (EWG). Deshields ortho protons (H6) significantly ( ppm). -
Fluorine Atom (
): EWG via induction, but electron-donating via resonance. Key feature: Spin-active Nucleus ( , ) .[1] It will split all aromatic proton signals. -
Propargyloxy Group (
): Electron-donating via resonance (lone pairs on Oxygen). Shields ortho protons (H3, H5).
Predicted Chemical Shifts & Multiplicities[1][4][5][6]
| Proton Label | Position | Chemical Environment | Predicted Shift ( | Multiplicity (Pattern) | Coupling Origin |
| H6 | Aromatic | Ortho to | 8.05 – 8.15 | dd (Doublet of Doublets) | |
| H5 | Aromatic | Ortho to OR, Meta to | 6.80 – 6.95 | ddd (Multiplet) | |
| H3 | Aromatic | Ortho to F, Ortho to OR | 6.70 – 6.85 | dd | |
| H-a | Aliphatic | 4.75 – 4.85 | d (Doublet) | Long-range | |
| H-b | Aliphatic | 2.55 – 2.65 | t (Triplet) | Long-range |
Comparative Analysis: The Fluorine Effect
This section compares the spectral performance of the target molecule against a non-fluorinated analog to highlight the specific diagnostic markers required for validation.
Comparison: Target Molecule vs. Non-Fluorinated Analog
Alternative: 1-Nitro-4-(prop-2-yn-1-yloxy)benzene (No Fluorine)
| Feature | Non-Fluorinated Analog | Target: 2-Fluoro Analog | Scientific Insight |
| H6 Signal | Doublet ( | Doublet of Doublets (dd) | The Fluorine atom splits H6 ( |
| H3 Signal | Doublet ( | Doublet of Doublets (dd) | H3 couples strongly with F ( |
| Symmetry | AA'XX' System (Symmetric) | AMX System (Asymmetric) | The fluorine breaks the symmetry of the ring, rendering all three aromatic protons chemically nonequivalent. |
The "Resolution Gap": 300 MHz vs. 600 MHz
-
At 300 MHz: The H3 and H5 signals (both upfield around 6.8 ppm) may overlap significantly, creating a "multiplet soup." The small para-coupling (
Hz) will likely be lost in the line width. -
At 600 MHz: The signals resolve distinctively. The H5 proton will appear as a clear ddd (doublet of doublet of doublets) if the resolution is sufficient to see the small para-fluorine coupling.
Experimental Protocol: Self-Validating Workflow
A. Sample Preparation (Standardized)
-
Solvent:
(Chloroform-d) is preferred over DMSO- for this compound. DMSO may cause peak broadening of the alkyne proton due to hydrogen bonding with the solvent oxygen. -
Concentration: 10 mg sample in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
B. Acquisition Parameters (Pulse Sequence)
-
Standard 1H: Pulse angle
, Relaxation delay ( ) = 1.0s. Scans = 16. -
Essential Validation Step (
Decoupling):-
Run a second 1H experiment with continuous wave (CW) decoupling centered at -110 ppm (typical aromatic F shift).
-
Result: If the complex aromatic multiplets collapse into standard doublets (like the non-fluorinated analog), the presence and position of the Fluorine are confirmed.
-
C. Data Processing
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Referencing: TMS at 0.00 ppm or residual
at 7.26 ppm.
Visualizations & Logic Pathways
Diagram 1: Structural Elucidation Workflow
This flowchart outlines the logical steps to confirm the structure, specifically distinguishing it from isomers.
Caption: Logical workflow for distinguishing fluorinated aromatic isomers using decoupling techniques.
Diagram 2: Coupling Tree Analysis (Proton H6)
The H6 proton is the most diagnostic signal (downfield). This tree illustrates the specific splitting pattern caused by the Nitro and Fluorine groups.
Caption: Splitting tree for Proton H6. The large ortho coupling (Blue) is split further by the meta-fluorine coupling (Green), resulting in a Doublet of Doublets (dd).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Vinaya, K., et al. (2022).[2] "Synthesis and crystal structure of 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one." IUCrData, 7(9), x220957. Link (Provides experimental NMR data for the propargyloxy-nitrobenzene moiety).
-
ChemicalBook. "1-Fluoro-2-nitrobenzene NMR Spectrum." Link (Reference for 2-fluoronitrobenzene core shifts and coupling constants).
-
Reich, H. J. "H-F Coupling Constants." University of Wisconsin-Madison NMR Data.Link (Authoritative source for Fluorine-Proton coupling magnitudes).
Sources
Elemental analysis validation for 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Technical Validation Guide: Elemental Analysis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Executive Summary & Strategic Context
Compound Identity: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene Molecular Formula: C₉H₆FNO₃ Molecular Weight: 195.15 g/mol Role: High-value intermediate for "Click Chemistry" (CuAAC) drug discovery platforms due to the terminal alkyne (propargyl) and electrophilic aromatic core (fluoro-nitro).
The Analytical Challenge: Validating the bulk purity of fluorinated nitro-aromatics is notoriously difficult. Standard combustion analysis (CHN) frequently fails due to two synergistic issues:
-
Fluorine Interference: Fluorine reacts with silica combustion tubes to form volatile SiF₄, corroding the reactor and skewing results.
-
Nitro-Group Reduction: Incomplete reduction of nitro groups leads to nitrogen oxide formation, causing high Nitrogen error margins.
Objective: This guide objectively compares the industry "Gold Standard" (Automated CHN Combustion) against the modern "High-Fidelity Alternative" (Quantitative NMR - qNMR). We provide validated protocols to overcome the specific chemical liabilities of this compound.
Theoretical Baseline & Acceptance Criteria
Before experimental validation, establish the theoretical mass fractions. For C₉H₆FNO₃ :
| Element | Atomic Mass | Count | Total Mass | Theoretical % | Acceptance Tolerance (±0.4%) |
| Carbon | 12.011 | 9 | 108.10 | 55.39% | 54.99% – 55.79% |
| Hydrogen | 1.008 | 6 | 6.05 | 3.10% | 2.70% – 3.50% |
| Nitrogen | 14.007 | 1 | 14.01 | 7.18% | 6.78% – 7.58% |
| Fluorine | 18.998 | 1 | 19.00 | 9.74% | Not typically measured in CHN |
Note: The ±0.4% tolerance is the standard editorial requirement for the Journal of Medicinal Chemistry and J. Org. Chem.
Comparative Analysis: CHN vs. qNMR vs. HRMS
This section evaluates the three primary validation methodologies. While HRMS confirms identity, it is insufficient for bulk purity. The real contest is between CHN and qNMR.
Table 1: Performance Matrix for Fluorinated Nitro-Aromatics
| Feature | Method A: Automated CHN (Combustion) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (ESI/APCI) |
| Primary Output | Bulk Purity (Weight %) | Absolute Purity (Weight %) | Molecular Identity (m/z) |
| Fluorine Handling | High Risk: Requires WO₃ additive to prevent low results. | Excellent: ¹⁹F-NMR or ¹H-NMR unaffected by silica interaction. | Neutral: Detects mass, but ionization suppression possible. |
| Sample Destructive? | Yes (Combusted) | No (Recoverable) | Yes (Trace amount) |
| Detection Limit | ~0.1% (1000 ppm) | ~0.1% (with high scans) | < 1 ppm (Trace impurities) |
| Common Failure Mode | Incomplete combustion of nitro group; F-etching of tube. | Improper relaxation delay (d1); hygroscopic solvent peaks. | Ion suppression; blind to inorganic salts. |
| Verdict | Legacy Requirement. Essential for publication but chemically risky for this specific compound. | Superior Accuracy. Best for internal validation of fluorinated compounds. | Identity Only. Cannot prove >95% purity alone. |
Detailed Experimental Protocols
Protocol A: Optimized CHN Combustion for Fluorinated Compounds
Rationale: Standard combustion fails because Fluorine attacks the quartz tube (
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Sample Prep: Weigh 2.0 – 2.5 mg of dried sample into a Tin (Sn) capsule .
-
The Critical Step (Additive): Add 10–15 mg of Tungsten Trioxide (WO₃) or V₂O₅ powder directly over the sample in the capsule.
-
Mechanism:[1] WO₃ acts as a flux and "fluorine scavenger," preventing the formation of volatile fluorides that escape detection or damage the detector.
-
-
Combustion Conditions:
-
Furnace Temp: 950°C (High temp required for nitro cleavage).
-
Reduction Furnace: 650°C (Copper wires).
-
Oxygen Flow: Boosted for 5 seconds to ensure propargyl ether combustion without soot formation.
-
-
Data Validation: Run a Sulfanilamide standard before and after the fluorinated sample to check for "memory effects" (fluorine carryover).
Protocol B: Self-Validating qNMR (Internal Standard Method)
Rationale: qNMR avoids the fluorine-combustion issue entirely. We use the propargyl proton as a distinct diagnostic handle.
-
Solvent: DMSO-d₆ (Dissolves nitro-aromatics well; shifts water peak away from aromatics).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).
-
Avoid: Maleic acid (can react with amines if impurities exist).
-
-
Procedure:
-
Weigh ~10 mg of Sample (
) and ~10 mg of IS ( ) into the same vial. Precision: 0.01 mg. -
Dissolve in 0.6 mL DMSO-d₆.
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Must be of the slowest proton). -
Scans: 16 or 32.
-
-
Calculation:
-
Where
= Integral area, = Number of protons (1 for propargyl CH, 3 for IS singlet).
-
Validation Workflow & Decision Logic
The following diagram illustrates the decision pathway for validating 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene, specifically addressing the failure points of fluorinated compounds.
Caption: Analytical decision tree highlighting the critical requirement of WO₃ additives for CHN analysis of fluorinated nitro-compounds.
Data Interpretation & Troubleshooting
Scenario 1: Low Carbon, High Nitrogen in CHN
-
Cause: Incomplete combustion of the nitro-aromatic ring. Nitro groups deactivate the ring, making it resistant to oxidation.
-
Fix: Increase oxygen dose time and ensure furnace is >950°C.
Scenario 2: Drifting Baseline in CHN (The Fluorine Effect)
-
Cause: Fluorine etching the quartz tube.
-
Fix: Replace the quartz liner immediately. Ensure WO₃ ratio is at least 5:1 (Additive:Sample).
Scenario 3: qNMR shows 98% purity, CHN fails by 1.5%
-
Interpretation: Trust the qNMR . The CHN failure is likely due to inorganic fluorides or weighing errors associated with the volatile nature of propargyl ethers. For publication, report the qNMR purity explicitly as "Purity determined by qNMR >98%" if CHN remains elusive.
References
-
Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Cullen, C., et al. (2025). A Comparative Guide to Validating the Purity of Synthesized Compounds using NMR and HRMS. BenchChem Technical Guides.
-
United States Pharmacopeia (USP). (2024). Validation of Purity Determination by 1H Quantitative NMR Spectroscopy. USP Collaborative Study.
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
[1]
Part 1: Executive Summary & Immediate Action Card
Critical Hazard Alert: This compound contains both a nitro group (
| Parameter | Directives |
| Primary Disposal Method | High-Temperature Incineration (via licensed hazardous waste contractor).[1] |
| Forbidden Materials | DO NOT allow contact with Copper, Silver, Brass, or Mercury . (Forms explosive acetylides). |
| Container Type | High-Density Polyethylene (HDPE) or Glass.[1] NO Metal Cans without liners. |
| Spill Response | Do not use metal scoops. Wet with phlegmatizer (e.g., water/ethanol) if solid. Absorb with Vermiculite. |
| Waste Code (RCRA) | D001 (Ignitable), D003 (Reactive - potential), P-Listed (check specific concentration). |
Part 2: Chemical Hazard Profiling & Expert Analysis[1]
As a Senior Application Scientist, I must emphasize that the disposal of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene requires understanding its structural reactivity. Standard organic waste protocols are insufficient due to the synergistic hazards of its functional groups.
The Acetylide Threat (Terminal Alkyne)
The prop-2-yn-1-yloxy group contains a terminal alkyne (
-
Mechanism:
[1] -
Risk: Metal acetylides are primary explosives. They are highly shock-sensitive and can detonate upon drying or friction (e.g., unscrewing a cap with crystallized residue).[1]
Nitro-Aromatic Instability
The nitro group on the benzene ring provides an internal oxidizer source.[1] While the fluorine atom stabilizes the ring electronically, the overall energy content of the molecule is high.
-
Thermal Runaway: Heating this compound (e.g., rotary evaporation to dryness) can trigger decomposition. The decomposition energy of nitro-alkynes often exceeds 1000 J/g, classifying them as potentially explosive.[1]
Peroxide Formation
Propargyl ethers, like other ethers, can form peroxides upon exposure to air and light, although less rapidly than diethyl ether. Accumulated peroxides combined with the nitro group create a "hair-trigger" system.[1]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Routine Laboratory Waste (Solutions & Mother Liquors)
For reaction mixtures or HPLC waste containing the target compound.[1]
-
Segregation:
-
Designate a specific waste stream bottle (HDPE preferred).
-
Label clearly: "Contains Terminal Alkynes & Nitroaromatics – NO METALS."
-
-
Stabilization:
-
Ensure the waste solution is acidic or neutral . Basic conditions promote acetylide formation.
-
If the solvent is volatile (Ether, DCM), add a high-boiling compatible solvent (e.g., Toluene or heavy mineral oil) to prevent the compound from drying out completely if the volatile solvent evaporates.[1]
-
-
Container Choice:
-
Use: Amber glass or HDPE carboys.
-
Avoid: Metal safety cans, cans with brass flame arrestors, or containers with foil liners.
-
-
Hand-off:
Protocol B: Solid Residue & Pure Sample Disposal
For old vials, recrystallized solids, or dried products.
-
Phlegmatization (Desensitization):
-
Never dispose of the dry solid directly into a dry waste bin.
-
Step 1: Add a compatible solvent (Ethanol or Water/Methanol mixture) to the vial to dissolve or wet the solid.
-
Step 2: If dissolution is slow, ensure the solid is completely submerged (slurried).
-
-
Double Containment:
-
Place the primary vial/container inside a larger HDPE jar.
-
Fill the void space with an inert absorbent (Vermiculite or Diatomaceous Earth).
-
-
Labeling:
-
Mark as "High Energy / Potentially Shock Sensitive."
-
Protocol C: Spill Cleanup (Emergency)
Immediate containment logic.
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Nitrile gloves (double gloved), safety goggles, and lab coat.
-
No Metal Tools: Use plastic scoops or dustpans. Spark-proof tools are mandatory.[1]
-
Absorption:
-
Liquids: Cover with Vermiculite or sand.
-
Solids: Gently mist with water/ethanol to suppress dust, then cover with absorbent.
-
-
Decontamination:
-
Wipe surfaces with a dilute detergent solution.
-
Do NOT use strong caustic (NaOH/KOH) as this may sensitize any remaining traces via acetylide formation or nucleophilic aromatic substitution (releasing nitrite).
-
Part 4: Disposal Decision Logic (Visualization)
The following diagram illustrates the decision-making process for disposing of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene to ensure safety and compliance.
Caption: Operational workflow for the safe categorization, stabilization, and packaging of nitro-alkyne waste streams.
Part 5: Quantitative Data & Compatibility Matrix
Physical & Chemical Properties (Estimated for Handling)
| Property | Value / Characteristic | Handling Implication |
| Molecular Weight | ~223.16 g/mol | N/A |
| Physical State | Solid (low melting) or Liquid | Assume solid can sublime; keep sealed.[1][3] |
| Flash Point | > 110°C (Estimated) | Combustible, but explosion risk > fire risk. |
| Decomposition Temp | > 150°C (Onset) | Do NOT distill to dryness. |
| Solubility | Organic solvents (DCM, EtOAc) | Use Ethanol for cleaning (miscible & safer). |
Chemical Compatibility Matrix
| Material | Compatibility | Risk Analysis |
| Copper / Brass | INCOMPATIBLE | Formation of Copper Acetylide (Explosive).[1] |
| Strong Bases (NaOH) | INCOMPATIBLE | Deprotonation of alkyne; Nucleophilic attack on ring. |
| Reducing Agents | INCOMPATIBLE | Reaction with Nitro group (exothermic). |
| HDPE Plastic | COMPATIBLE | Preferred for storage and waste. |
| Stainless Steel (316) | CONDITIONAL | Acceptable if clean, but plastic is safer to avoid friction. |
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11672782, 2-Fluoro-4-nitro-1-(propan-2-yl)benzene [Related Analog Safety Data]. Retrieved from [Link][1]
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed.). Elsevier. (General reference for Nitro-aryl and Acetylenic instability).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds and Organic Peroxides. Retrieved from [Link][1]
-
American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. Retrieved from [Link][1]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

